Tasin-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H30N2O3S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-[[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]amino]butan-2-ol |
InChI |
InChI=1S/C18H30N2O3S/c1-13-11-14(2)18(15(3)12-13)24(22,23)20-9-6-17(7-10-20)19-8-5-16(4)21/h11-12,16-17,19,21H,5-10H2,1-4H3 |
InChI Key |
KWHTXYFUJIBRNB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Cellular Target of Tasin-30: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasin-30, a derivative of the TASIN (Truncated APC-Selective Inhibitor) class of compounds, has emerged as a promising agent in the targeted therapy of colorectal cancer. This technical guide delineates the core cellular target of this compound, its mechanism of action, and the experimental methodologies employed for its identification and characterization. Quantitative data are presented to provide a clear understanding of its potency and selectivity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate comprehension of the complex biological processes involved.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide. A significant portion of CRC cases are characterized by mutations in the Adenomatous Polyposis Coli (APC) gene, a tumor suppressor.[1] The discovery of TASIN compounds, which selectively induce lethality in CRC cells harboring truncated APC, represents a significant advancement in genotype-directed cancer therapy.[2] This guide focuses on this compound, an analog designed for enhanced selectivity, and elucidates its precise molecular target and mechanism of action.
The Primary Cellular Target: Emopamil-Binding Protein (EBP)
The primary cellular target of this compound is the Emopamil-binding protein (EBP) , an enzyme crucial to the post-squalene stage of cholesterol biosynthesis.[1][3] EBP functions as a sterol isomerase, specifically catalyzing the conversion of Δ8-sterols to Δ7-sterols. While the broader class of TASIN compounds can exhibit activity against other enzymes in this pathway, such as DHCR7 and DHCR24, this compound has been identified as a selective inhibitor of EBP.[3]
The inhibition of EBP by this compound disrupts the normal cholesterol synthesis cascade, leading to a depletion of downstream cholesterol and an accumulation of upstream sterol intermediates.[1][3] This disruption has been shown to be selectively toxic to colorectal cancer cells with mutated APC, which exhibit a higher dependence on de novo cholesterol synthesis compared to their wild-type counterparts.[3]
Quantitative Data: Potency and Selectivity of this compound
The efficacy and selectivity of this compound have been quantified through various cellular and biochemical assays. The following table summarizes the key quantitative data for this compound, highlighting its potent inhibition of EBP and its selectivity over other related enzymes.
| Parameter | This compound | Tasin-32 (for comparison) | Reference |
| EBP Competition EC50 | 97 nM | 49 nM | [3] |
| DHCR7 Competition EC50 | > 50 µM | 0.1 nM | [3] |
EC50 (Half-maximal effective concentration) in competition assays reflects the concentration of the compound required to displace 50% of a competing ligand.
Mechanism of Action: From EBP Inhibition to Cell Death
The cytotoxic effect of this compound in APC-mutant CRC cells is a multi-step process initiated by the inhibition of EBP.
-
Inhibition of EBP : this compound directly binds to and inhibits the enzymatic activity of EBP.[3][4]
-
Cholesterol Depletion : This inhibition leads to a significant reduction in intracellular cholesterol levels.[1][2]
-
ER Stress and Oxidative Stress : The depletion of cholesterol induces stress in the endoplasmic reticulum (ER), a central organelle for protein and lipid synthesis.[2]
-
Activation of Pro-Apoptotic Pathways : The sustained ER stress activates the pro-apoptotic JNK (c-Jun N-terminal kinase) pathway and leads to PARP (Poly (ADP-ribose) polymerase) cleavage, ultimately triggering programmed cell death (apoptosis).[2]
-
Inhibition of Pro-Survival Pathways : Concurrently, this compound-induced cholesterol depletion inhibits the pro-survival AKT signaling pathway.[2]
The following diagram illustrates the signaling pathway initiated by this compound.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
The identification and validation of EBP as the cellular target of this compound involved a combination of sophisticated experimental techniques. Below are the methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
-
Principle : This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
-
Protocol :
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool and centrifuge the lysates to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting curve of the target protein (EBP). A shift in the melting curve in the presence of this compound indicates direct binding.
-
Photoaffinity Labeling
-
Principle : This technique uses a photo-reactive analog of the drug to covalently label its binding partners upon UV irradiation.
-
Protocol :
-
Synthesize a this compound analog containing a photo-reactive group (e.g., a diazirine) and a tag for enrichment (e.g., biotin).
-
Incubate cells with the photoaffinity probe.
-
Irradiate the cells with UV light to induce covalent cross-linking of the probe to its target.
-
Lyse the cells and enrich the labeled proteins using affinity purification (e.g., streptavidin beads).
-
Identify the enriched proteins by mass spectrometry.
-
Isotopic Sterol Tracing
-
Principle : This method uses stable isotope-labeled precursors to trace the flow of metabolites through the cholesterol biosynthesis pathway and identify enzymatic inhibition.
-
Protocol :
-
Culture cells in the presence of a deuterium-labeled sterol precursor (e.g., d7-lanosterol).
-
Treat the cells with varying concentrations of this compound.
-
Extract the sterols from the cells.
-
Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
An accumulation of the substrate of EBP and a depletion of its product in this compound-treated cells would confirm its inhibitory effect.
-
The following diagram outlines the general workflow for target identification.
Caption: Experimental workflow for this compound target identification.
Conclusion
References
Tasin-30: A Targeted Approach to Disrupting Cholesterol Biosynthesis in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tasin-30 is a small molecule inhibitor that has garnered significant interest in the field of oncology, particularly for its selective cytotoxicity against colorectal cancer cells harboring mutations in the Adenomatous Polyposis Coli (APC) gene. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action within the cholesterol biosynthesis pathway, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of the Cholesterol Biosynthesis Pathway
The primary molecular target of this compound is the enzyme Emopamil binding protein (EBP), a sterol isomerase that plays a crucial role in the post-squalene segment of the cholesterol biosynthesis pathway.[1] EBP catalyzes the conversion of zymostenol (B45303) to lathosterol.[1] By inhibiting EBP, this compound disrupts the normal flux of sterol intermediates, leading to the accumulation of upstream substrates and the depletion of downstream products, including cholesterol.[1][2] This disruption of cholesterol homeostasis has been shown to induce endoplasmic reticulum (ER) stress, the production of reactive oxygen species (ROS), and activation of the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to apoptotic cell death in susceptible cancer cells.[3][4][5]
While EBP is the primary target, some Tasin analogs have also been shown to inhibit other enzymes in the pathway, such as 7-dehydrocholesterol (B119134) reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24).[1] However, this compound exhibits a strong selectivity for EBP.[6]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound and related compounds.
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Target(s) | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | EBP | Competition Assay | - | 0.097 | [6] |
| This compound | DHCR7 | Competition Assay | - | > 50 | [6] |
| TASIN-1 | EBP | Cell Proliferation | DLD-1 | ~0.1 - 1 | [1] |
| TASIN-1 | EBP | Cell Proliferation | HCT116 | > 10 | [1] |
| TASIN-47 | EBP | Cell Proliferation | DLD-1 | 0.00003 | [1] |
| TASIN-49 | EBP | Cell Proliferation | DLD-1 | 0.0006 | [1] |
Table 2: Effect of Tasin Analogs on Cholesterol Pathway Intermediates
| Compound | Treatment Concentration (µM) | Cell Line | Intermediate Measured | Fold Increase vs. Control | Reference |
| TASIN-18 | 0.3 | DLD-1 | Lanosterol (B1674476) | 2.10 | [6] |
| TASIN-18 | 0.3 | DLD-1 | ff-MAS | 5.97 | [6] |
| TASIN-18 | 0.3 | DLD-1 | Zymosterol (B116435) | 108 | [6] |
| TASIN-1 | Not specified | OPC | Zymostenol | Accumulation observed | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
DLD-1 and HCT116 colorectal cancer cell lines
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed DLD-1 and HCT116 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Sterol Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the quantification of cholesterol biosynthesis pathway intermediates.
Materials:
-
Cells treated with this compound or vehicle control
-
Internal standards (e.g., deuterated sterols)
-
Chloroform:Methanol (2:1, v/v)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS system equipped with a C18 reverse-phase column and a mass spectrometer
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Perform a lipid extraction using the Bligh-Dyer method with Chloroform:Methanol, including internal standards for quantification.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the sterols using a C18 column with a gradient of mobile phases.
-
Detect and quantify the sterol intermediates using the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Normalize the levels of each sterol intermediate to the internal standard and the total protein content of the cell lysate.
Western Blotting for ER Stress and JNK Pathway Activation
This protocol is used to detect changes in the expression and phosphorylation of key proteins involved in the cellular response to this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
EBP Inhibition Assay (Isotopic Tracing)
This protocol is a representative method for assessing the direct inhibition of EBP by this compound in a cellular context.
Materials:
-
DLD-1 cells
-
Culture medium with low serum
-
Deuterated lanosterol (d7-lanosterol)
-
This compound
-
LC-MS system for sterol analysis
Procedure:
-
Culture DLD-1 cells in a low-serum medium to stimulate cholesterol biosynthesis.
-
Incubate the cells with d7-lanosterol, which will be taken up by the cells and enter the cholesterol biosynthesis pathway.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
After an appropriate incubation period, harvest the cells and extract the lipids as described in the sterol analysis protocol.
-
Analyze the levels of deuterated zymosterol (d6-zymosterol) and other downstream deuterated sterols by LC-MS.
-
An increase in the ratio of d6-zymosterol to downstream products with increasing concentrations of this compound indicates direct inhibition of EBP.
Visualizations
Cholesterol Biosynthesis Pathway and this compound Inhibition
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of EBP by this compound.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for characterizing the effects of this compound.
Conclusion
This compound represents a promising therapeutic strategy for a specific subset of colorectal cancers by targeting a key vulnerability in the cholesterol biosynthesis pathway. Its high selectivity for EBP and potent cytotoxic effects in APC-mutant cells underscore the potential of this targeted approach. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other EBP inhibitors. Further research is warranted to fully elucidate the downstream signaling events and to explore the efficacy of this compound in in vivo models and clinical settings.
References
- 1. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanosterol regulates abnormal amyloid accumulation in LECs through the mediation of cholesterol pathway metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of EBP Inhibition by Tasin-30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasin-30, previously identified as Tasin-1, is a novel small molecule inhibitor that demonstrates selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. This selectivity is achieved through the inhibition of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. The subsequent depletion of cellular cholesterol triggers a cascade of downstream events, including endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), activation of the c-Jun N-terminal kinase (JNK) pathway, and inhibition of the pro-survival AKT signaling pathway. Collectively, these effects culminate in the induction of apoptosis in APC-mutant CRC cells, while sparing cells with wild-type APC. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key quantitative data related to the downstream effects of EBP inhibition by this compound.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide, with a significant majority of cases linked to mutations in the APC tumor suppressor gene. These mutations typically result in a truncated APC protein, leading to aberrant Wnt signaling and tumor initiation. This compound has emerged as a promising therapeutic agent that exploits a synthetic lethal relationship in these APC-mutant cancer cells. Its mechanism of action is centered on the inhibition of EBP, an enzyme critical for the conversion of 8,9-unsaturated sterols to 7,8-unsaturated sterols in the cholesterol biosynthesis pathway. This guide will delve into the downstream consequences of this inhibition, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: EBP Inhibition and Cholesterol Depletion
This compound's primary molecular target is the Emopamil Binding Protein (EBP). By inhibiting EBP, this compound disrupts the normal cholesterol biosynthesis pathway, leading to a significant reduction in cellular cholesterol levels. This depletion of a crucial membrane component is the initiating event for the subsequent downstream signaling cascades that selectively induce cell death in APC-mutant CRC cells.[1][2][3]
Downstream Signaling Pathways
The inhibition of EBP and the resulting cholesterol depletion by this compound triggers a multi-faceted cellular response, primarily involving the ER stress response, oxidative stress, and modulation of key signaling pathways.
Endoplasmic Reticulum (ER) Stress
The depletion of cholesterol, a vital component of the ER membrane, disrupts ER homeostasis and leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[4][5] This, in turn, activates the unfolded protein response (UPR), a cellular mechanism designed to restore ER function. Key markers of ER stress, such as the phosphorylation of eIF2α and increased expression of CHOP and GRP78, are observed in APC-mutant CRC cells upon treatment with this compound.[6][7]
Reactive Oxygen Species (ROS) Generation
A direct consequence of ER stress is the increased production of reactive oxygen species (ROS).[8][9] The accumulation of ROS contributes to cellular damage and further potentiates the pro-apoptotic signals initiated by this compound.
JNK Pathway Activation
The ER stress and ROS generated by this compound treatment lead to the robust activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][8] Phosphorylation of JNK and its downstream target, c-Jun, is a critical step in the execution of the apoptotic program in response to this compound.
AKT Pathway Inhibition
Concurrently with the activation of pro-apoptotic pathways, this compound also suppresses the pro-survival AKT signaling pathway.[4][8] The inhibition of AKT phosphorylation further sensitizes the cancer cells to the apoptotic stimuli induced by cholesterol depletion and ER stress.
Figure 1: Signaling pathway of this compound induced apoptosis.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | APC Status | IC50 | Reference |
| DLD1 | Truncated | 70 nM | [1][3] |
| HT29 | Truncated | - | [1] |
| HCT116 | Wild-Type | >50 µM | [1][3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Outcome | Reference |
| DLD1/HT29 (APCTR) Xenograft | 40 mg/kg, ip, twice daily, 18 days | Significant tumor growth inhibition (40-60% reduction) and increased apoptosis | [1] |
| HCT116 (APCWT) Xenograft | 40 mg/kg, ip, twice daily, 18 days | No significant tumor growth inhibition | [1] |
| CPC;Apc Mouse Model | 20 or 40 mg/kg, ip, twice weekly, 90-100 days | Reduced number and size of colon polyps, inhibited tumor progression | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the downstream effects of this compound.
Cell Viability Assay
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Procedure: Cells are seeded in 96-well plates and treated with a dilution series of this compound for 72 hours. The CellTiter-Glo® reagent is added, and luminescence is measured to determine the number of viable cells.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Apoptosis Assay
-
Method: Caspase-Glo® 3/7 Assay (Promega).
-
Procedure: Cells are treated with this compound for various time points. The Caspase-Glo® 3/7 reagent is added, and luminescence is measured to quantify caspase activity, a hallmark of apoptosis.
-
Confirmation: Apoptosis is further confirmed by Western blot analysis for cleaved PARP and cleaved caspase-3.
Western Blot Analysis
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Phospho-eIF2α, CHOP, GRP78 (ER Stress)
-
Phospho-JNK, Phospho-c-Jun (JNK Pathway)
-
Phospho-AKT, Total AKT (AKT Pathway)
-
Cleaved PARP, Cleaved Caspase-3 (Apoptosis)
-
β-actin or GAPDH (Loading Control)
-
-
Procedure: Standard Western blotting protocol involving SDS-PAGE, protein transfer to a PVDF membrane, blocking, primary and secondary antibody incubations, and chemiluminescent detection.
ROS Detection
-
Method: H2-DCFDA fluorescent probe.
-
Procedure: Cells treated with this compound are incubated with H2-DCFDA. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader.
-
Confirmation: OxyBlot analysis can be used to detect carbonylated proteins, an indicator of oxidative stress.[10]
Cholesterol Measurement
-
Method: Filipin staining.
-
Procedure: Cells are fixed and stained with filipin, a fluorescent compound that binds to cholesterol. The fluorescence intensity is visualized and quantified using fluorescence microscopy.
In Vivo Xenograft Studies
-
Animal Model: Nude mice.
-
Cell Implantation: Subcutaneous injection of CRC cells (e.g., DLD1, HCT116) into the flanks of the mice.
-
Treatment: Intraperitoneal (i.p.) injection of this compound, typically dissolved in a vehicle such as 10% DMSO and 10% Cremophor.
-
Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for histological and Western blot analysis.
Figure 2: Experimental workflow for studying this compound effects.
Conclusion
This compound represents a promising targeted therapy for a large subset of colorectal cancer patients with APC-truncating mutations. Its mechanism of action, centered on the inhibition of EBP and subsequent cholesterol depletion, triggers a well-defined cascade of downstream events that lead to selective cancer cell apoptosis. The detailed understanding of these signaling pathways and the availability of robust experimental protocols are crucial for the continued development and potential clinical translation of this novel therapeutic agent. This technical guide provides a foundational resource for researchers and drug development professionals working to advance our understanding and application of EBP inhibitors in oncology.
References
- 1. cusabio.com [cusabio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Selective Toxicity of Tasin-30 in Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tasin-30, a derivative of the parent compound TASIN-1 (Truncated APC-Selective Inhibitor-1), and its selective cytotoxic effects on colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. More than 80% of colorectal cancers are initiated by mutations in the APC tumor suppressor gene, making it a key target for therapeutic development.[1][2][3] this compound represents a promising genotype-selective therapeutic strategy by exploiting a synthetic lethal interaction within the cholesterol biosynthesis pathway of these cancer cells.[1][4]
Core Mechanism of Action: Targeting Cholesterol Biosynthesis
This compound's selective toxicity stems from its inhibition of the cholesterol biosynthesis pathway, specifically targeting the enzyme Emopamil Binding Protein (EBP).[2][5] EBP is a sterol isomerase that converts Δ8,9 to a Δ7,8 double bond in an intermediate of the cholesterol synthesis pathway.[3] While normal cells can compensate for the inhibition of endogenous cholesterol production by scavenging cholesterol from their environment, CRC cells with truncated APC are less efficient at this process and exhibit a heightened dependence on de novo cholesterol synthesis.[5] This dependency creates a vulnerability that this compound exploits.
Inhibition of EBP by this compound leads to the depletion of intracellular cholesterol, which in turn induces a cascade of cellular stress responses culminating in apoptosis.[1][4] These downstream effects include:
-
Endoplasmic Reticulum (ER) Stress: The depletion of cholesterol disrupts the homeostasis of the ER, a central organelle for protein folding and lipid synthesis.[1]
-
Oxidative Stress: The induction of ER stress leads to the accumulation of Reactive Oxygen Species (ROS).
-
Activation of Pro-Apoptotic Signaling: The cellular stress activates the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway.[1][6]
-
Inhibition of Pro-Survival Signaling: this compound also inhibits the pro-survival AKT signaling pathway in a cholesterol-dependent manner.[1][6]
This multi-faceted mechanism ensures a robust and selective killing of APC-mutant CRC cells while sparing healthy cells with wild-type APC.[1][2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and related compounds.
| Compound | Target | EC50 (Competition Assay) | Selectivity | Reference |
| This compound | EBP | 0.097 µM | Highly selective for EBP over DHCR7 | [8] |
| DHCR7 | >50 µM | [5] | ||
| Tasin-32 | EBP | 49 nM | More selective for DHCR7 | [5] |
| DHCR7 | 0.1 nM | [5] | ||
| TASIN-18 | EBP, DHCR7, DHCR24 | Not specified | Inhibits multiple enzymes in the pathway | [5] |
Table 1: In Vitro Efficacy of TASIN Analogs. This table highlights the selectivity of this compound for EBP compared to other enzymes in the cholesterol biosynthesis pathway.
| Cell Line | APC Status | TASIN-1 IC50 | This compound IC50 | Notes | Reference |
| DLD-1 | Truncated (APCTR) | Low nM | Not specified | Sensitive to TASIN-induced apoptosis. | [3] |
| HT29 | Truncated (APCTR) | Low nM | Not specified | Sensitive to TASIN-induced apoptosis. | [3] |
| HCT116 | Wild-Type (APCWT) | >5 µM | Not specified | Resistant to TASIN-induced toxicity. | [3] |
| 1CTRPA A1309 | Truncated (Engineered) | Low nM | Not specified | Isogenic cell line sensitive to TASINs. | [3] |
| 1CTRPA | Wild-Type (Engineered) | >5 µM | Not specified | Isogenic control cell line resistant to TASINs. | [3] |
Table 2: Genotype-Selective Cytotoxicity of TASINs in Colorectal Cancer Cell Lines. This table demonstrates the selective killing of CRC cells with truncated APC by TASIN compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selective toxicity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HT29, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.
Materials:
-
CRC cells seeded and treated with this compound in white-walled 96-well plates.
-
Caspase-Glo® 3/7 Reagent (Promega)
Procedure:
-
Seed 10,000 cells per well in a 96-well plate and treat with this compound as described in the cell viability assay.
-
After the treatment period (e.g., 48 hours), equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity compared to the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
CRC cells cultured in 24-well plates or on coverslips.
-
This compound
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 24 hours).
-
Wash the cells twice with warm HBSS or serum-free medium.
-
Load the cells with 5-10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or serum-free medium to remove excess probe.
-
Acquire fluorescent images using a fluorescence microscope with excitation/emission wavelengths of ~485/535 nm, or quantify the fluorescence intensity using a microplate reader.
Western Blot Analysis for JNK Activation
This protocol is to detect the phosphorylation of JNK as an indicator of its activation.
Materials:
-
CRC cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total JNK as a loading control.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
CRC cells with truncated APC (e.g., DLD-1).
-
Matrigel (optional).
-
This compound formulation for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 1-5 x 106 CRC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width)2 x length / 2).
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Conclusion
This compound demonstrates significant potential as a targeted therapeutic for a large subset of colorectal cancer patients with APC mutations. Its selective mechanism of action, which exploits the unique metabolic dependencies of these cancer cells, offers a promising avenue for developing more effective and less toxic treatments. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance this and similar targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 3. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3.10. Measuring Reactive Oxygen Species (ROS) [bio-protocol.org]
The Role of Tasin-30 in Inducing Endoplasmic Reticulum Stress: A Technical Guide
Disclaimer: As of the latest available research, specific data on the role of Tasin-30 in inducing endoplasmic reticulum (ER) stress is limited. This document leverages the extensive research conducted on its close analogue, Tasin-1, to provide a comprehensive technical guide. It is presumed that this compound, as a related compound, likely shares a similar mechanism of action centered on the disruption of cholesterol biosynthesis, leading to ER stress. This guide will clearly delineate the data and protocols derived from Tasin-1 studies.
Executive Summary
Tasin-1, a selective inhibitor of truncated adenomatous polyposis coli (APC), instigates apoptosis in colorectal cancer (CRC) cells through a mechanism deeply rooted in the induction of endoplasmic reticulum (ER) stress.[1][2] By inhibiting cholesterol biosynthesis, Tasin-1 triggers the Unfolded Protein Response (UPR), a key signaling cascade in ER stress.[3] This culminates in the activation of pro-apoptotic pathways, including the JNK signaling axis, and the suppression of pro-survival signals like AKT.[1][4] This technical guide provides an in-depth overview of the signaling pathways, quantitative effects, and experimental methodologies associated with Tasin-1-induced ER stress, serving as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of Tasin analogues.
Core Mechanism: Cholesterol Depletion and ER Stress Induction
Tasin-1 selectively targets and kills colorectal cancer cells with truncated APC by inhibiting cholesterol biosynthesis.[1][3] This disruption of cellular cholesterol homeostasis is a primary trigger for ER stress. The ER is a critical organelle for protein folding and lipid synthesis, and alterations in its lipid membrane composition, such as cholesterol depletion, can lead to an accumulation of unfolded or misfolded proteins, thereby activating the UPR.[4][5]
Signaling Pathways of Tasin-1-Induced ER Stress
The induction of ER stress by Tasin-1 activates a multi-pronged signaling cascade that ultimately shifts the cellular balance from survival to apoptosis.
-
UPR Activation: Tasin-1 treatment leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the upregulation of C/EBP homologous protein (CHOP), a key marker of ER stress-induced apoptosis.[5]
-
JNK Pathway Activation: A critical downstream effect of Tasin-1-induced ER stress is the activation of the c-Jun N-terminal kinase (JNK) pathway.[1] This activation is dependent on the ER stress, as co-treatment with an ER stress inhibitor, 4-phenyl butyric acid (4-PBA), can attenuate JNK phosphorylation.
-
Reactive Oxygen Species (ROS) Production: The ER stress triggered by Tasin-1 also leads to the accumulation of reactive oxygen species (ROS), which further contributes to JNK activation and apoptosis.
-
Inhibition of AKT Survival Pathway: Concurrently with the activation of pro-apoptotic pathways, Tasin-1 suppresses the pro-survival AKT signaling pathway in a cholesterol-dependent manner.[1][4]
References
- 1. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TASIN Selectively Targets Colon Cancer Cells Expressing Truncated APC - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Tasin-30: A Targeted Approach to Inducing Sterol Depletion in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
The small molecule Tasin-30 has emerged as a promising agent in cancer therapy, particularly for colorectal cancers harboring mutations in the adenomatous polyposis coli (APC) gene. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its targeted effect on sterol biosynthesis and the subsequent induction of cancer cell death. This document details the quantitative effects of this compound, outlines key experimental protocols for its study, and visualizes the underlying molecular pathways.
Core Mechanism: Selective Inhibition of Emopamil (B1663351) Binding Protein (EBP)
This compound functions as a selective inhibitor of the sterol biosynthesis enzyme, emopamil binding protein (EBP). EBP is a crucial enzyme in the post-squalene portion of the cholesterol biosynthesis pathway.[1] By selectively targeting EBP, this compound disrupts the normal production of cholesterol and other essential sterols. This disruption leads to a depletion of downstream sterols, which is the primary driver of its cytotoxic effects in cancer cells.[1]
The selectivity of this compound for EBP over other enzymes in the pathway, such as 7-dehydrocholesterol (B119134) reductase (DHCR7), is a key feature of its activity.[1][2] This specificity minimizes off-target effects and contributes to its targeted therapeutic potential.
Quantitative Analysis of this compound Activity
The efficacy of this compound as an EBP inhibitor has been quantified through various in vitro assays. The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Assay | Reference |
| EBP Competition EC50 | 0.097 µM (97 nM) | Probe Competition Assay | [1][2] |
| DHCR7 Competition EC50 | > 50 µM | Probe Competition Assay | [1][2] |
Signaling Pathways and Cellular Consequences of Sterol Depletion
The inhibition of EBP by this compound sets off a cascade of cellular events stemming from the depletion of essential sterols. This disruption of cholesterol homeostasis induces significant cellular stress, ultimately leading to programmed cell death (apoptosis) in cancer cells.[3][4]
Signaling Pathway of this compound Induced Cell Death
Caption: Signaling cascade initiated by this compound, leading to apoptosis.
The primary consequences of this compound-mediated sterol depletion include:
-
Endoplasmic Reticulum (ER) Stress: The ER is a major site of lipid synthesis, and disruption of this process leads to the accumulation of unfolded proteins and the activation of the unfolded protein response (UPR), a hallmark of ER stress.[3][5]
-
Oxidative Stress: ER stress is closely linked to the production of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.[3][5]
-
Activation of Pro-Apoptotic Signaling: The combination of ER stress and oxidative stress activates pro-apoptotic signaling pathways, most notably the JNK pathway, which plays a critical role in executing the apoptotic program.[3][5]
Experimental Protocols
The following sections provide generalized methodologies for key experiments used to characterize the effects of this compound on sterol depletion and cancer cell viability.
Sterol Profiling using Mass Spectrometry
This protocol outlines a general workflow for analyzing changes in cellular sterol levels following this compound treatment.
Caption: Workflow for sterol analysis in this compound treated cells.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., DLD-1, HCT116) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24-48 hours).
-
Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.
-
Lipid Extraction: Perform a total lipid extraction using a standard method such as the Folch extraction, which uses a chloroform:methanol (B129727) mixture.
-
Mass Spectrometry Analysis: Analyze the extracted lipids using either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify individual sterol species.
-
Data Analysis: Process the mass spectrometry data to determine the relative or absolute abundance of various sterols in this compound-treated cells compared to control cells.
Cell Viability and Apoptosis Assays
These assays are crucial for determining the cytotoxic effects of this compound.
Cell Viability Assay (e.g., Crystal Violet or MTT Assay):
-
Cell Seeding and Treatment: Seed cancer cells in 96-well plates and treat with a dose-response range of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Staining/Measurement:
-
Crystal Violet: Fix the cells with methanol and stain with crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength.
-
MTT: Add MTT reagent to the wells and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a suitable solvent and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value of this compound.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound at a concentration around its IC50 value.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Logical Relationship: this compound, Sterol Depletion, and Cancer Cell Fate
The central tenet of this compound's anticancer activity is the direct causal link between its inhibition of EBP, the resulting sterol depletion, and the induction of apoptosis in vulnerable cancer cells.
Caption: Logical flow from this compound action to cancer cell death.
This targeted approach is particularly effective in cancer cells with a high dependence on de novo sterol synthesis, a characteristic often observed in rapidly proliferating tumor cells. The selective toxicity of this compound towards cancer cells with specific genetic backgrounds, such as APC mutations, underscores its potential as a precision medicine.[1][3]
Conclusion
This compound represents a novel and targeted therapeutic strategy that exploits the metabolic vulnerability of certain cancer cells. Its selective inhibition of EBP and the subsequent induction of sterol depletion-mediated apoptosis provide a clear and compelling mechanism of action. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar EBP inhibitors in the fight against cancer. Further research into the in vivo efficacy and safety profile of this compound is warranted to advance this promising agent towards clinical application.
References
- 1. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. barricadetherapeutics.com [barricadetherapeutics.com]
- 5. aacrjournals.org [aacrjournals.org]
The Structure-Activity Relationship of TASIN Analogues: A Technical Guide for Drug Development Professionals
An in-depth analysis of the chemical features driving the selective cytotoxicity of TASIN-1 and its derivatives against colorectal cancer cells with truncated Adenomatous Polyposis Coli.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of TASIN (Truncated APC Selective Inhibitor) analogues, a promising class of compounds targeting a specific genetic vulnerability in colorectal cancer (CRC). TASIN-1, the parent compound, and its derivatives exhibit selective cytotoxicity against CRC cells harboring truncating mutations in the APC tumor suppressor gene. This document, intended for researchers, scientists, and drug development professionals, details the SAR, mechanism of action, quantitative data, and relevant experimental protocols for this novel class of anti-cancer agents.
Introduction: Targeting APC Mutations in Colorectal Cancer
Mutations in the Adenomatous Polyposis Coli (APC) gene are a hallmark of the vast majority of sporadic colorectal cancers. These mutations, typically leading to a truncated APC protein, are critical initiating events in the development of CRC. Small molecules that can selectively eliminate cells with these mutations while sparing healthy cells represent a highly sought-after therapeutic strategy. TASIN-1 emerged from a high-throughput screen as a potent and selective inhibitor of CRC cells with truncated APC.[1]
The mechanism of action of TASIN-1 and its analogues is not through direct interaction with the truncated APC protein but rather through the inhibition of cholesterol biosynthesis.[1][2] This targeted disruption of a key metabolic pathway creates a synthetic lethal environment specifically in the context of APC truncation.
Core Chemical Scaffold and Mechanism of Action
The core structure of TASIN-1 consists of an arylsulfonamide moiety attached to a 1,4'-bipiperidine scaffold. The primary molecular target of TASINs is believed to be Emopamil Binding Protein (EBP), an enzyme involved in the later stages of cholesterol biosynthesis.[1] Inhibition of EBP leads to a depletion of downstream sterols, which, in APC-mutant cells, triggers a cascade of events culminating in apoptotic cell death.
The proposed signaling pathway initiated by TASIN-1 is depicted below:
Structure-Activity Relationship (SAR) of TASIN Analogues
Extensive medicinal chemistry efforts have elucidated the key structural features of the TASIN scaffold that govern its potency and selectivity. The SAR can be broadly divided into modifications of the arylsulfonamide and the bipiperidine moieties.
Arylsulfonamide Moiety
The nature and position of substituents on the aryl ring of the sulfonamide play a critical role in the anti-proliferative activity of TASIN analogues.
-
Substitution Pattern: Generally, substitution at the ortho- and para-positions of the phenyl ring is beneficial for activity.
-
Electronic Effects: Apolar substituents with low electron-withdrawing ability, such as bromo, chloro, alkyl, methoxy, trifluoromethoxy, and difluoromethoxy groups, are favored.[1] Strongly electron-withdrawing groups like nitro (-NO2), carboxyl (-CO2Me), or cyano (-CN), as well as polar hydrophilic groups like amino (-NH2), are not well-tolerated at the para-position.[1]
-
Steric Constraints: There appear to be steric limitations at the 4-position of the aryl ring.
-
Multi-substitution: Combining favorable features in trisubstituted arylsulfonamides has led to the identification of highly potent analogues.[1]
Bipiperidine Moiety
Modifications to the 1,4'-bipiperidine portion of the molecule have also been explored, though in less detail in the provided information. The bipiperidine moiety contributes to the overall physicochemical properties of the compounds, with potent analogues generally having a calculated logD7.4 value below 2.93.[1]
Quantitative Data: In Vitro Activity of TASIN Analogues
The anti-proliferative activity of TASIN-1 and its analogues has been evaluated against various human colorectal cancer cell lines. The data is typically presented as IC50 values, which represent the concentration of the compound that inhibits cell growth by 50%.
| Compound | Arylsulfonamide Substitution | DLD-1 (APCTR) IC50 (nM)[1] | HCT116 (APCWT) IC50 (µM)[1] | Mouse Liver S9 Half-life (T1/2, min)[1] |
| TASIN-1 (6) | 4-Methoxyphenyl | 70[3] | >50[3] | NA |
| 5 | Phenyl | ~350 | >5 | NA |
| 7 | 4-Nitrophenyl | 981 | >5 | NA |
| 10 | 4-Aminophenyl | >5000 | >5 | NA |
| 16 | 4-Chlorophenyl | 2.2 | >5 | 5-30 |
| 17 | 3-Chlorophenyl | 3.1 | >5 | 5-30 |
| 22 | 4-Difluoromethoxyphenyl | 4.8 | >5 | >240 |
| 35 | 3-Trifluoromethyl-4-nitrophenyl | 56 | >5 | NA |
| 38 | 2-Ethyl-4-chlorophenyl | 0.6 | >5 | 5-30 |
| 41 | 2,4-Dichlorophenyl | 1 | >5 | 5-30 |
| 43 | 3-Chloro-4-bromophenyl | 12 | >5 | 43 |
| 47 | 2,4-Dichloro-3-methylphenyl | 0.03 | >5 | 5-30 |
| 49 | 2,4-Dibromo-3-methylphenyl | 0.6 | >5 | 5-30 |
APCTR: Truncated APC; APCWT: Wild-type APC; NA: Not Assayed.
The data clearly demonstrates the high selectivity of these compounds for CRC cells with truncated APC (DLD-1) over those with wild-type APC (HCT116). Several analogues exhibit picomolar to low nanomolar potency. However, many of the highly potent analogues suffer from poor metabolic stability. Analogue 22 , with a 4-difluoromethoxyphenyl substitution, represents a promising lead with both high potency and excellent microsomal stability.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are representative protocols for key experiments cited in the development of TASIN analogues.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Human colorectal cancer cell lines (e.g., DLD-1, HCT116)
-
Cell culture medium (e.g., HCEC medium supplemented with 0.2% Fetal Bovine Serum)
-
TASIN analogues dissolved in DMSO
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight under standard cell culture conditions (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the TASIN analogues in the appropriate cell culture medium. Add the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial.
-
Luminescence Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well (typically a volume equal to the culture medium volume).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
In Vitro Metabolic Stability Assay (Mouse Liver S9 Fractions)
This assay assesses the metabolic stability of a compound by incubating it with liver S9 fractions, which contain both microsomal and cytosolic enzymes.
Materials:
-
TASIN analogues
-
Mouse liver S9 fractions
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the liver S9 fraction and the TASIN analogue in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to distribute.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile to stop the reaction.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The half-life (T1/2) can then be calculated using the formula: T1/2 = 0.693 / k.
High-Throughput Screening (HTS) Workflow
The discovery of TASIN-1 was the result of a high-throughput screening campaign designed to identify compounds with selective cytotoxicity against cells with a specific genetic background. A generalized workflow for such a screen is illustrated below.
Conclusion and Future Directions
The TASIN class of compounds represents a significant advancement in the development of targeted therapies for colorectal cancer. The well-defined structure-activity relationship provides a clear roadmap for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. The identification of metabolically stable analogues like compound 22 underscores the potential for translating this promising preclinical research into clinical candidates. Future efforts will likely focus on further optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds, conducting in vivo efficacy studies in relevant animal models, and further elucidating the downstream molecular consequences of EBP inhibition in APC-truncated cancer cells.
References
A Technical Guide to the Discovery and Development of Tasin-30: A Selective EBP Inhibitor for APC-Mutant Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of Tasin-30, a selective inhibitor of the Emopamil Binding Protein (EBP). This compound belongs to a class of compounds known as Truncated APC-Selective Inhibitors (TASINs), which exhibit synthetic lethality in colorectal cancer (CRC) cells harboring mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene.
Discovery and Initial Identification
The journey to this compound began with a high-throughput screen of approximately 200,000 small molecules.[1] This screen was designed to identify compounds that selectively induce cell death in colorectal cancer cells with truncated APC protein (APCTR), a mutation present in about 80% of all CRC tumors, while sparing cells with wild-type APC (APCWT).[1][2] The initial lead compound identified was named TASIN-1.[1][3]
Early investigations revealed that TASIN-1's selective toxicity was dependent on lipoprotein-deficient culture conditions, implicating the cholesterol biosynthesis pathway as a potential target.[4] Rescue experiments with various sterol intermediates suggested that TASIN-1's cytotoxic effects stemmed from the inhibition of Emopamil Binding Protein (EBP), an enzyme critical for one of the final steps in cholesterol production.[1] Further medicinal chemistry efforts to improve potency and selectivity led to the development of a series of analogs, including this compound.[1][3]
Mechanism of Action: Selective EBP Inhibition
A significant breakthrough in understanding the TASIN class of compounds was the discovery that they inhibit multiple enzymes within the post-squalene cholesterol biosynthetic pathway, namely EBP, 3β-hydroxysteroid-Δ7-reductase (DHCR7), and 24-dehydrocholesterol reductase (DHCR24).[4] However, detailed studies revealed that the selective toxicity against APC-mutant cells was exclusively dependent on the inhibition of the most upstream of these enzymes, EBP.[4][5]
Through a medicinal chemistry-driven approach, researchers synthesized and tested numerous TASIN analogs to dissect their target affinities. This effort identified This compound as a highly selective inhibitor for EBP, with significantly less activity against DHCR7 and DHCR24.[4] In contrast, another analog, TASIN-32, was found to be more selective for DHCR7.[4] This selectivity was crucial, as it confirmed that EBP inhibition, and the subsequent depletion of downstream sterols, was the primary driver of apoptosis in APC-mutant cells.[4] These cancer cells are less efficient at scavenging cholesterol from external sources like LDL, making them highly dependent on endogenous synthesis and thus vulnerable to EBP blockade.[4]
Signaling Pathways Downstream of EBP Inhibition
The inhibition of EBP by this compound in APC-mutant CRC cells triggers a cascade of cellular stress responses leading to programmed cell death (apoptosis). The key signaling events are:
-
Cholesterol Depletion and ER Stress : The primary effect of EBP inhibition is the reduction of intracellular cholesterol levels.[2][6] This disruption in lipid homeostasis induces significant Endoplasmic Reticulum (ER) stress, characterized by the upregulation of stress markers like GRP78 and CHOP.[2][7]
-
Oxidative Stress (ROS Production) : The induced ER stress leads to the accumulation of Reactive Oxygen Species (ROS).[7]
-
JNK Pathway Activation : Increased ROS levels activate the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway.[2][7]
-
AKT Pathway Inhibition : Concurrently, this compound-induced cholesterol depletion inhibits the pro-survival AKT signaling pathway, further tipping the balance towards apoptosis.[7] This is evidenced by decreased phosphorylation of AKT and its downstream effector, mTOR.[7]
-
Apoptosis : The combination of JNK activation and AKT inhibition culminates in the activation of caspases (e.g., Caspase 3/7) and cleavage of PARP, executing the apoptotic program.[2][7]
Data Presentation
Quantitative data from competitive binding and cellular assays highlight the selectivity and potency of this compound.
Table 1: Competitive Binding Affinity (EC₅₀) of TASIN Analogs
| Compound | Target Enzyme | Competition EC₅₀ | Reference |
| This compound | EBP | 97 nM | [4][8] |
| DHCR7 | > 50 µM | [4][8] | |
| TASIN-32 | EBP | 49 nM | [4] |
| DHCR7 | 0.1 nM | [4] |
EC₅₀ values were determined using a photo-affinity probe competition assay.[4]
Table 2: Cellular Activity of TASIN Analogs
| Compound | Cellular Assay | Effect | Concentration | Reference |
| This compound | Isotopic Sterol Tracing (d7-lanosterol) | Accumulation of d6-zymosterol (EBP inhibition) | Dose-dependent | [4] |
| Isotopic Sterol Tracing (d7-lanosterol) | No accumulation of d6-7-dehydrocholesterol | Up to 5.56 µM | [4] | |
| Isotopic Sterol Tracing (d-lathosterol) | No accumulation of d5-7-dehydrocholesterol (No DHCR7 inhibition) | Up to 16.7 µM | [4] | |
| TASIN-32 | Isotopic Sterol Tracing (d7-lanosterol) | Accumulation of d6-7-dehydrocholesterol (DHCR7 inhibition) | 7.62 nM | [4] |
| Isotopic Sterol Tracing (d-lathosterol) | Accumulation of d5-7-dehydrocholesterol (DHCR7 inhibition) | 1 nM | [4] |
Mandatory Visualizations
Cholesterol Biosynthesis Pathway
Caption: Post-squalene cholesterol synthesis pathway showing TASIN targets. This compound selectively inhibits EBP.
This compound Downstream Signaling Cascade
Caption: Signaling cascade initiated by this compound, leading from EBP inhibition to apoptosis in cancer cells.
Experimental Workflow for Analog Screening
Caption: A generalized workflow for the screening and identification of selective EBP-inhibiting TASIN analogs.
Experimental Protocols
Photo-Affinity Probe Competition Assay
This assay is used to determine the binding affinity (EC₅₀) of test compounds to target enzymes like EBP and DHCR7.
-
Cell Lysate Preparation : Prepare total protein lysates from a relevant cell line (e.g., DLD-1 colorectal cancer cells).
-
Incubation : Incubate the cell lysates with varying concentrations of the TASIN analog (e.g., this compound) to allow for competitive binding to the target enzymes.
-
Probe Addition : Add a photo-affinity probe designed to covalently bind to the target enzymes (EBP and DHCR7) upon UV exposure.
-
UV Crosslinking : Expose the mixture to UV light to induce crosslinking of the probe to any unbound target enzymes.
-
SDS-PAGE and Western Blot : Separate the proteins by SDS-PAGE and transfer them to a membrane. Detect the amount of probe-bound EBP and DHCR7 using an antibody against the probe.
-
Quantification : Quantify the band intensity. The signal will be inversely proportional to the binding affinity of the test compound. Calculate the EC₅₀ value, which is the concentration of the analog that inhibits 50% of the probe binding.[4]
Isotopic Sterol Tracing by Mass Spectrometry
This cellular assay confirms the enzymatic inhibition of the cholesterol synthesis pathway within intact cells.
-
Cell Culture : Culture CRC cells (e.g., DLD-1) in appropriate media.
-
Compound Treatment : Treat the cells with varying concentrations of the TASIN analog (e.g., this compound or TASIN-32) for a specified period (e.g., 24-72 hours).
-
Isotope Labeling : Add a deuterium-labeled sterol precursor, such as d7-lanosterol (to assess EBP and downstream activity) or d-lathosterol (to assess DHCR7 activity independently of EBP), to the culture medium.[4]
-
Lipid Extraction : After incubation, harvest the cells and perform a total lipid extraction using organic solvents (e.g., chloroform/methanol).
-
LC-MS/MS Analysis : Analyze the extracted lipids using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Monitor for the mass shifts corresponding to the deuterium-labeled sterol intermediates.
-
Data Analysis : An accumulation of a labeled substrate immediately upstream of a specific enzyme indicates inhibition of that enzyme. For example, treatment with an EBP inhibitor like this compound will cause an accumulation of labeled zymosterol when cells are fed labeled lanosterol.[4]
Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in protein expression and phosphorylation states in response to this compound treatment.
-
Cell Treatment and Lysis : Treat CRC cells (e.g., DLD-1, HT29) with this compound (e.g., 2.5 µmol/L) for various time points (e.g., 24, 48, 72 hours).[7] Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE : Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-JNK, total JNK, CHOP, GRP78, phospho-AKT, total AKT, cleaved PARP, β-actin).[7]
-
Wash and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[7]
Preclinical and Clinical Development
TASIN compounds have demonstrated significant efficacy in preclinical models. In xenograft mouse models using human CRC cell lines, TASINs caused regression of tumors with APC mutations but not those with wild-type APC.[4] Similarly, in genetically engineered mouse models of APC-mutant colorectal cancer, TASIN treatment resulted in a lower tumor burden.[4]
These promising preclinical results have paved the way for clinical development. Barricade Therapeutics is advancing a TASIN analog, BT-1501 (also referred to as (S)-TASIN-15), as a clinical candidate.[6][9] The company has completed GLP toxicology studies and is preparing for an Investigational New Drug (IND) submission, with plans to initiate a Phase 1 clinical trial in patients with advanced APC-mutant CRC projected for 2025.[6][9]
Furthermore, the mechanism of EBP inhibition has shown potential in other therapeutic areas. The accumulation of specific sterol intermediates resulting from EBP inhibition can promote the formation of oligodendrocytes, suggesting a potential application for TASIN compounds in treating demyelinating diseases like Multiple Sclerosis (MS).[6][9]
Conclusion
This compound represents a significant advancement in the targeted therapy of colorectal cancer. Its discovery through a genotype-selective screen and subsequent characterization as a highly selective EBP inhibitor provide a clear rationale for its efficacy in APC-mutant tumors. The elucidation of its mechanism—triggering apoptosis through cholesterol depletion-induced ER stress, ROS production, and modulation of the JNK and AKT pathways—offers a robust framework for its clinical development. With a clinical candidate, BT-1501, moving towards human trials, the TASIN class of molecules holds the promise of becoming a first-in-class therapy for a large, well-defined patient population in colorectal cancer and potentially other diseases.
References
- 1. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. barricadetherapeutics.com [barricadetherapeutics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. barricadetherapeutics.com [barricadetherapeutics.com]
Methodological & Application
Tasin-30: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasin-30 is a potent and selective small molecule inhibitor of the sterol biosynthesis enzyme, emopamil (B1663351) binding protein (EBP). EBP is a key enzyme in the cholesterol biosynthesis pathway, and its inhibition has been shown to be selectively cytotoxic to colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. This genotype-selective cytotoxicity makes this compound a promising candidate for targeted cancer therapy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, signaling pathways, and apoptosis.
Mechanism of Action
This compound exerts its selective cytotoxicity by inhibiting EBP, a crucial enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a depletion of downstream cholesterol and an accumulation of upstream sterols. In CRC cells with a truncated APC protein, this disruption of cholesterol homeostasis induces endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). This cascade of events activates the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway while simultaneously inhibiting the pro-survival Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, ultimately leading to apoptotic cell death.[2] Normal cells and cancer cells with wild-type APC are largely unaffected, as they can compensate for the cholesterol depletion.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its closely related analog, Tasin-1.
| Compound | Parameter | Value | Assay | Reference |
| This compound | EC₅₀ | 0.097 µM (97 nM) | EBP Competition | [1] |
| This compound | EC₅₀ | >50 µM | DHCR7 Competition | [1] |
Table 1: Biochemical Activity of this compound.
| Compound | Cell Line | APC Status | IC₅₀ | Assay | Reference |
| Tasin-1 | DLD-1 | Truncated | 70 nM | Cell Viability | |
| Tasin-1 | HT-29 | Truncated | Not specified | Cell Viability | |
| Tasin-1 | HCT116 | Wild-type | >50 µM | Cell Viability | |
| Tasin-1 | RKO | Wild-type | Not specified | Cell Viability |
Table 2: In Vitro Cytotoxicity of the potent Tasin analog, Tasin-1.
Signaling Pathway Diagram
Caption: this compound signaling pathway in APC-mutant colorectal cancer cells.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound cell culture studies.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
DLD-1 (APC-mutant, colorectal adenocarcinoma)
-
HT-29 (APC-mutant, colorectal adenocarcinoma)
-
HCT116 (APC wild-type, colorectal carcinoma)
-
RKO (APC wild-type, colorectal carcinoma)
-
-
Culture Medium: McCoy's 5A Medium (for DLD-1) or DMEM (for other cell lines) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on the activity of Tasin-1, is 1 nM to 10 µM. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
For MTT: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
For MTS: No solubilization step is needed.
-
-
Read Absorbance: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Western Blot Analysis
This protocol is for analyzing changes in protein expression and signaling pathways upon this compound treatment.
Materials:
-
6-well or 10 cm cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHOP, anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., based on IC₅₀ values) for various time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1x10⁶ cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
References
Tasin-30 In Vivo Formulation and Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasin-30 is a selective inhibitor of the emopamil (B1663351) binding protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. By targeting EBP, this compound disrupts cholesterol metabolism, leading to the accumulation of sterol intermediates and subsequently inducing endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) production, and ultimately, apoptosis in cancer cells. This targeted mechanism of action makes this compound a promising therapeutic candidate, particularly for cancers with mutations in the Adenomatous Polyposis Coli (APC) gene, such as colorectal cancer. These application notes provide a comprehensive guide to the in vivo formulation and administration of this compound based on available preclinical data for it and its closely related analogs.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not extensively published, the following tables summarize representative data from studies with the closely related Tasin analog, Tasin-1, in mouse models of colorectal cancer. This data provides a strong rationale for the expected in vivo activity of this compound.
Table 1: In Vivo Efficacy of Tasin-1 in a Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | DLD-1 (APC mutant) | Tasin-1 (10 mg/kg, i.p.) | Daily | Significant reduction in tumor volume (specific % not provided) | [1][2] |
| Nude Mice | HCT116 (APC wild-type) | Tasin-1 (10 mg/kg, i.p.) | Daily | No significant effect on tumor growth | [1][2] |
Table 2: In Vivo Efficacy of Tasin-1 in a Genetically Engineered Mouse Model
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference |
| CPC;Apc mice | Colonic Adenoma | Tasin-1 | 90-day treatment | Significantly reduced number and size of polyps | [1] |
Signaling Pathway
This compound and its analogs exert their cytotoxic effects through the inhibition of EBP, leading to a cascade of downstream events culminating in apoptosis.
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol is based on formulations used for other Tasin analogs and may require optimization for this compound.[1]
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
50 mM Citrate Buffer (pH 5.4)
-
Sterile, pyrogen-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 10% PEG-400, and 80% 50 mM Citrate Buffer (pH 5.4).
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of PEG-400, and 800 µL of 50 mM Citrate Buffer (pH 5.4).
-
-
Final Formulation:
-
Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration.
-
For a 1 mg/mL final concentration using a 10 mg/mL stock, add 100 µL of the stock solution to 900 µL of the vehicle.
-
Vortex the final formulation thoroughly to ensure homogeneity.
-
Prepare the formulation fresh on the day of administration.
-
Protocol 2: In Vivo Administration of this compound in a Colorectal Cancer Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.
Experimental Workflow:
Procedure:
-
Cell Culture and Implantation:
-
Culture human colorectal cancer cells (e.g., DLD-1 for APC mutant or HCT116 for APC wild-type) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection is a commonly used route for Tasin analogs.[1]
-
Dosage: Based on studies with Tasin-1, a starting dose of 10 mg/kg can be considered.[1] Dose-ranging studies are recommended to determine the optimal dose for this compound.
-
Dosing Schedule: Administer this compound or vehicle daily via i.p. injection.
-
Volume: The injection volume should be appropriate for the size of the mouse, typically 100-200 µL.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The study endpoint can be defined by a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for pharmacodynamic markers).
-
Protocol 3: Intraperitoneal (i.p.) Injection Procedure
Materials:
-
This compound formulation
-
1 mL syringe
-
27-30 gauge needle
-
70% Ethanol
-
Gauze pads
Procedure:
-
Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel up.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Disclaimer
The provided protocols and data are based on preclinical studies of Tasin-1 and other analogs. Researchers should perform their own optimization and validation studies for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 2. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Concentration of Tasin-1 for In Vitro Studies
A Note on Nomenclature: The compound "Tasin-30" was not identified in the scientific literature. It is presumed that the intended compound of interest is Tasin-1 , a selective inhibitor of truncated adenomatous polyposis coli (APC).[1][2] All subsequent information pertains to Tasin-1.
Tasin-1 is a small molecule that demonstrates selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the APC gene.[1][2][3] It functions by inhibiting cholesterol biosynthesis, which leads to a cascade of cellular events culminating in apoptosis.[3][4] These notes provide a summary of its effective concentrations in various in vitro models and detailed protocols for its application.
Mechanism of Action
Tasin-1 exerts its cytotoxic effects by targeting and inhibiting the Emopamil binding protein (EBP), an enzyme involved in the later stages of cholesterol biosynthesis.[1][3] This inhibition leads to cholesterol depletion within the cell, which in turn induces endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).[3][4][5] The culmination of these stressors activates the JNK signaling pathway, leading to apoptosis, and concurrently inhibits the pro-survival Akt signaling pathway.[3][4][6]
Caption: Signaling pathway of Tasin-1 leading to apoptosis.
Quantitative Data: Effective Concentrations of Tasin-1
The effective concentration of Tasin-1 is highly dependent on the APC mutation status of the cell line. It shows significant potency in cells with truncated APC while having minimal effect on wild-type APC cells.
| Cell Line | APC Status | Assay Type | Effective Concentration (IC50) | Treatment Duration | Reference |
| DLD1 | Truncated | Cell Proliferation (CellTiter-Glo) | 70 nM | 72 hours | [3][7] |
| DLD1 | Truncated | Cell Proliferation (CellTiter-Glo) | 63 nM | 72 hours | [3] |
| HCT116 | Wild-Type | Cell Proliferation (CellTiter-Glo) | >50 µM | 72 hours | [3][7] |
| HT29 | Truncated | Apoptosis Induction | Not specified | Not specified | [4] |
| DLD1 | Truncated | Colony Formation | 2.5 µM | 7 days | [3] |
| DLD1 | Truncated | Apoptosis Induction (Caspase 3/7) | 0.6 - 2.5 µM (Dose-dependent) | 72 hours | [4] |
| DLD1 | Truncated | ER Stress Induction | 2.5 µM | 24 hours | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT-based)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Tasin-1 on colorectal cancer cell lines with differing APC statuses (e.g., DLD1 and HCT116).
Materials:
-
Tasin-1 (stock solution in DMSO)
-
DLD1 and HCT116 cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Culture DLD1 and HCT116 cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in a complete growth medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Tasin-1 Treatment:
-
Prepare serial dilutions of Tasin-1 in a complete growth medium. A suggested starting range for DLD1 cells is 1 nM to 10 µM, and for HCT116 cells, 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest Tasin-1 dose.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Tasin-1 dilutions or vehicle control.
-
Return the plate to the incubator for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log concentration of Tasin-1 and use a non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of Tasin-1.
Protocol 2: Western Blot Analysis for Apoptosis and Stress Markers
This protocol is for detecting changes in protein expression and phosphorylation related to the Tasin-1 mechanism of action.
Materials:
-
Tasin-1
-
DLD1 and HCT116 cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-phospho-JNK, anti-phospho-Akt, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed DLD1 and HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with an effective concentration of Tasin-1 (e.g., 2.5 µM for DLD1) and a vehicle control for 24-48 hours.[3][4]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection:
References
- 1. cusabio.com [cusabio.com]
- 2. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for Tasin-30 Treatment in DLD-1 and HT29 Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasin-30 is a derivative of the more extensively studied compound, Tasin-1, a small molecule inhibitor that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. Both DLD-1 and HT29 human colorectal adenocarcinoma cell lines possess such truncated APC mutations, rendering them sensitive to Tasin-based therapeutic strategies. The mechanism of action for Tasin compounds involves the inhibition of the cholesterol biosynthesis pathway, which in turn induces endoplasmic reticulum (ER) stress, oxidative stress, and ultimately leads to apoptotic cell death in these cancer cells, while sparing cells with wild-type APC.[1][2][3]
This document provides detailed application notes and experimental protocols for studying the effects of this compound on the DLD-1 and HT29 cell lines.
Mechanism of Action
This compound, like its analogues, targets and inhibits Emopamil Binding Protein (EBP), a key enzyme in the post-squalene cholesterol biosynthesis pathway.[4][5] This inhibition leads to a depletion of intracellular cholesterol. In CRC cells with truncated APC, this cholesterol depletion triggers a cascade of cellular stress responses, including:
-
Endoplasmic Reticulum (ER) Stress: The disruption of cholesterol homeostasis leads to the unfolded protein response (UPR), characterized by the upregulation of ER stress markers such as C/EBP homologous protein (CHOP).[2][6]
-
Reactive Oxygen Species (ROS) Production: The induction of ER stress is associated with an increase in intracellular ROS.[7]
-
Activation of Pro-Apoptotic Signaling: This includes the activation of the c-Jun N-terminal kinase (JNK) pathway.[2]
-
Inhibition of Pro-Survival Signaling: The pro-survival AKT signaling pathway is inhibited in a cholesterol-dependent manner.[1][2]
-
Induction of Apoptosis: The culmination of these stress signals is the activation of executioner caspases (caspase-3 and -7) and cleavage of poly (ADP-ribose) polymerase (PARP), leading to programmed cell death.[1][2]
Data Presentation
| Cell Line | IC50 (Tasin-1) | Key Characteristics |
| DLD-1 | ~1.2 µM | Human colorectal adenocarcinoma, APC truncated |
| HT29 | ~2.5 µM | Human colorectal adenocarcinoma, APC truncated |
Table 1: Comparative IC50 values for Tasin-1 in DLD-1 and HT29 cells after 72 hours of treatment.
| Assay | Endpoint Measured | Expected Outcome with this compound Treatment |
| Cell Viability (MTT) | Reduction of MTT to formazan (B1609692) by viable cells | Dose-dependent decrease in cell viability |
| Apoptosis Assay | Caspase-3 and -7 activity | Dose- and time-dependent increase in caspase activity |
| Western Blot Analysis | Expression levels of key signaling and apoptotic proteins | Changes in protein expression (see protocol for details) |
Table 2: Summary of expected experimental outcomes.
Mandatory Visualizations
Caption: Cholesterol biosynthesis pathway and the point of this compound inhibition.
Caption: Signaling pathway of this compound-induced apoptosis in sensitive CRC cells.
Caption: General experimental workflow for assessing this compound effects.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: DLD-1 (ATCC® CCL-221™) and HT29 (ATCC® HTB-38™).
-
Culture Medium: McCoy's 5A Medium (for DLD-1) or DMEM (for HT29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
DLD-1 or HT29 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7, key executioners of apoptosis.
-
Materials:
-
DLD-1 or HT29 cells
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
-
-
Protocol:
-
Seed 1 x 10⁴ cells per well in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24, 48, and 72 hours.
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the this compound signaling pathway.
-
Target Proteins:
-
ER Stress: CHOP
-
Pro-Apoptotic Signaling: Phospho-JNK (p-JNK)
-
Apoptosis Marker: Cleaved PARP
-
Pro-Survival Signaling: Phospho-AKT (p-AKT)
-
Loading Control: β-actin or GAPDH
-
-
Protocol:
-
Seed 1 x 10⁶ cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for 24 or 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
assays for measuring Tasin-30 efficacy (CellTiter-Glo, apoptosis)
These application notes provide detailed protocols for assessing the efficacy of Tasin-1, a selective inhibitor of colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. The protocols focus on two key methods: the CellTiter-Glo® Luminescent Cell Viability Assay to measure cytotoxic effects and various apoptosis assays to confirm the mechanism of action.
Introduction to Tasin-1
Tasin-1 is a small molecule that selectively induces cell death in colorectal cancer cells with a mutated, truncated APC gene, a mutation present in over 80% of colon tumors.[1] It spares cells with the wild-type (full-length) APC gene.[1] The mechanism of action of Tasin-1 involves the inhibition of cholesterol biosynthesis by targeting the emopamil (B1663351) binding protein (EBP).[2][3] This cholesterol depletion leads to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and the activation of the JNK signaling pathway, ultimately culminating in apoptosis (programmed cell death).[2][4][5][6] Tasin-1 also inhibits the pro-survival AKT signaling pathway.[2][4][6]
Tasin-1 Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by Tasin-1 in APC-mutated colorectal cancer cells.
Part 1: Measuring Cell Viability with CellTiter-Glo® Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture by quantifying ATP, which signals the presence of metabolically active cells.[7] This assay is ideal for assessing the dose-dependent cytotoxic effects of Tasin-1.
Experimental Workflow: CellTiter-Glo® Assay
Protocol: CellTiter-Glo® Assay
Materials:
-
Tasin-1 compound
-
CRC cell lines: DLD-1 (APC truncated), HCT116 (APC wild-type)
-
Appropriate cell culture medium (e.g., HCEC medium with 0.2% serum)[4]
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture DLD-1 and HCT116 cells to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background measurement.[8]
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Tasin-1 in culture medium. A typical concentration range might be 1 nM to 50 µM.
-
Prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest Tasin-1 dose.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tasin-1 or vehicle control.
-
Incubate the plates for 72 hours at 37°C.[2]
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
-
Data Measurement and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of Tasin-1 and determine the IC₅₀ value using non-linear regression analysis.
-
Quantitative Data: Tasin-1 Cell Viability
| Cell Line | APC Status | IC₅₀ Value | Selectivity |
| DLD-1 | Truncated | ~70 nM | >700-fold |
| HT29 | Truncated | Not specified | Selective |
| HCT116 | Wild-Type | >50 µM | - |
Data compiled from multiple sources.[2][10]
Part 2: Measuring Apoptosis
To confirm that Tasin-1 induces cell death via apoptosis, several assays can be performed. Key indicators of apoptosis include the activation of caspases and the cleavage of specific substrates like PARP.
A. Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Tasin-1 compound and CRC cell lines (as above)
-
Opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Assay Execution:
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Data Measurement:
-
Measure the luminescence, which is proportional to the amount of active caspase 3/7.
-
Quantitative Data: Tasin-1 Induced Caspase 3/7 Activity
| Cell Line | Treatment | Incubation Time | Result |
| DLD-1 | 2.5 µM Tasin-1 | 24, 48, 60, 72h | Time-dependent increase in caspase 3/7 activity.[4][11] |
| DLD-1 | 0.6, 1.2, 2.5 µM Tasin-1 | 72h | Dose-dependent increase in caspase 3/7 activity.[4] |
| HCT116 | 2.5 µM Tasin-1 | Up to 72h | No significant change in caspase 3/7 activity.[4] |
B. Western Blot for Cleaved Caspase-3 and Cleaved PARP
Western blotting provides a qualitative and semi-quantitative method to detect the cleavage of caspase-3 and its substrate, PARP, which are hallmarks of apoptosis.
Experimental Workflow: Western Blot for Apoptosis Markers
Protocol: Western Blot
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved Caspase-3
-
Loading control antibody: Mouse anti-β-Actin or anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
Treat DLD-1 and HCT116 cells with Tasin-1 (e.g., 2.5 µM) for desired time points (e.g., 24, 48, 60 hours).[11]
-
Harvest and lyse cells in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system. The appearance of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) indicates apoptosis.
-
Studies have shown that in DLD-1 cells treated with Tasin-1, there is a time- and dose-dependent increase in the levels of cleaved PARP and cleaved caspase-3, while no significant changes are observed in HCT116 cells under the same conditions.[4][10]
References
- 1. New research verifies TASINs as viable target for colon cancer therapies | EurekAlert! [eurekalert.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cusabio.com [cusabio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting the Effects of Tasin-30 Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tasin-30 is a novel small molecule inhibitor designed to selectively target cancer cells harboring specific genetic mutations. Its mechanism of action is hypothesized to involve the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis. This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the effects of this compound on key protein markers within a targeted cellular pathway. Western blotting is a fundamental technique to measure changes in protein expression levels, making it an essential tool for characterizing the pharmacological effects of new chemical entities like this compound.
The following protocol is optimized for cultured cancer cells treated with this compound and focuses on the analysis of proteins involved in ER stress and apoptosis.
Hypothetical Signaling Pathway Affected by this compound
The proposed mechanism of this compound action centers on the inhibition of a critical cellular enzyme, leading to an accumulation of unfolded proteins in the endoplasmic reticulum. This triggers the Unfolded Protein Response (UPR), a signaling cascade aimed at restoring ER homeostasis. However, prolonged or overwhelming ER stress, as induced by this compound, shifts the UPR towards an apoptotic outcome. Key protein markers in this pathway include the ER stress sensor GRP78, the pro-apoptotic transcription factor CHOP, and markers of apoptosis execution such as cleaved Caspase-3 and cleaved PARP-1.
Figure 1: Hypothetical signaling pathway of this compound leading to apoptosis.
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps from cell treatment to data analysis for assessing the effects of this compound.
I. Cell Culture and Treatment
-
Cell Seeding: Plate colorectal cancer cells (e.g., DLD-1, which have a truncated APC gene) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1][2]
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for a predetermined time course (e.g., 24, 48, 72 hours).[1] A vehicle control (e.g., DMSO) should be included.
II. Sample Preparation (Cell Lysis)
-
Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3][4]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5][6]
-
Harvesting: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3][7]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[4][7]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6][8]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new, pre-chilled tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic Acid (BCA) assay or Bradford assay.[5]
-
Standard Curve: Prepare a standard curve using a known protein standard, such as bovine serum albumin (BSA).
-
Quantification: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration of each sample.
IV. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes to denature the proteins.[8]
-
Gel Loading: Load equal amounts of protein (20-30 µg) into the wells of a precast polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weights.[3][8]
-
Electrophoresis: Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[7][8] The percentage of the polyacrylamide gel should be chosen based on the molecular weight of the target proteins.[5]
V. Protein Transfer (Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by immersing in methanol (B129727) for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer Setup: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer: Transfer the proteins from the gel to the membrane by applying an electrical current. Transfer times and voltage will vary depending on the system and the size of the proteins.
VI. Immunodetection
-
Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CHOP, anti-cleaved Caspase-3, anti-PARP-1, or anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.[3][4]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VII. Signal Detection and Data Analysis
-
Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein band to the intensity of the corresponding loading control band (e.g., β-actin).
Western Blot Experimental Workflow
Figure 2: Workflow for Western blot analysis of this compound effects.
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blots should be summarized in a table for clear comparison. The table should present the normalized protein expression levels for each target protein at different concentrations of this compound.
Table 1: Hypothetical Quantitative Analysis of Protein Expression Changes Induced by this compound
| Treatment Concentration (µM) | Normalized GRP78 Expression (Fold Change vs. Control) | Normalized CHOP Expression (Fold Change vs. Control) | Normalized Cleaved Caspase-3 Expression (Fold Change vs. Control) | Normalized Cleaved PARP-1 Expression (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.10 | 1.00 ± 0.07 |
| 1.0 | 1.85 ± 0.12 | 2.50 ± 0.21 | 2.10 ± 0.15 | 1.90 ± 0.13 |
| 2.5 | 3.20 ± 0.25 | 4.80 ± 0.35 | 4.50 ± 0.30 | 4.10 ± 0.28 |
| 5.0 | 4.50 ± 0.38 | 7.10 ± 0.50 | 6.80 ± 0.45 | 6.50 ± 0.42 |
Data are presented as mean ± standard deviation from three independent experiments.
This detailed protocol provides a robust framework for investigating the cellular effects of the hypothetical small molecule this compound using Western blot analysis. By following these steps, researchers can reliably detect and quantify changes in the expression of key proteins involved in the ER stress and apoptotic pathways, thereby elucidating the compound's mechanism of action. The provided diagrams and data table structure offer a clear guide for visualizing the experimental workflow, the targeted signaling pathway, and for presenting the resulting quantitative data in a structured and easily interpretable format.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TASIN-1 | APC | TargetMol [targetmol.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. biorbyt.com [biorbyt.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. bio-rad.com [bio-rad.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Tasin-30 solubility issues and how to improve them
Welcome to the technical support center for Tasin-30. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Emopamil binding protein (EBP), an enzyme involved in the post-squalene cholesterol biosynthetic pathway.[1][2][3] By inhibiting EBP, this compound blocks the conversion of zymosterol, leading to its accumulation and a subsequent disruption of cholesterol homeostasis.[3] This disruption of the cholesterol biosynthesis pathway is selectively toxic to colorectal cancer cells with mutations in the Adenomatous Polyposis Coli (APC) gene.[4]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a lipophilic compound with poor aqueous solubility. It is practically insoluble in water.[1] However, it demonstrates good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][5] It's crucial to use fresh, anhydrous DMSO for optimal dissolution, as hygroscopic DMSO can negatively impact solubility.[1][5]
Q3: My this compound is not dissolving properly. What should I do?
A3: If you are experiencing issues with dissolving this compound, please refer to our troubleshooting guide below. Common reasons for poor dissolution include using inappropriate solvents, insufficient mixing, or the presence of moisture. For stock solutions, using high-quality, anhydrous DMSO is strongly recommended. Gentle warming and/or sonication can also aid in dissolution.[5]
Troubleshooting Guide: this compound Solubility Issues
This guide provides step-by-step instructions to address common solubility problems with this compound.
Issue 1: Difficulty dissolving this compound powder for in vitro experiments.
Cause: Use of improper solvents or techniques.
Solution:
-
Solvent Selection: Use anhydrous DMSO for preparing stock solutions.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution thoroughly.
-
If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be applied to facilitate dissolution.[5]
-
Issue 2: Precipitation of this compound when diluting a DMSO stock solution into an aqueous medium for cell culture.
Cause: this compound is poorly soluble in aqueous solutions, and high concentrations of DMSO can be toxic to cells.
Solution:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5% (v/v), as higher concentrations can have cytotoxic effects.
-
Stepwise Dilution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired working concentration.
-
Ensure thorough mixing after each dilution step.
-
-
Use of Co-solvents (for specific applications): For certain in vivo or specialized in vitro experiments, co-solvent formulations can be used. Refer to the experimental protocols section for detailed recipes.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 282.08 | Requires ultrasonic treatment; use newly opened DMSO.[5] |
| DMSO | 71 | 200.27 | Use fresh DMSO as moisture can reduce solubility.[1] |
| Ethanol | 17 | 47.95 | [1] |
| Water | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (MW: 354.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh 3.55 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously until the powder is completely dissolved. If necessary, sonicate the tube for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Formulation for In Vivo Studies (Oral Administration)
This protocol provides a clear solution for this compound at a concentration of ≥ 2.5 mg/mL.[5]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final formulation, add 100 µL of 25 mg/mL this compound in DMSO to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[5]
-
Protocol 3: Formulation for In Vivo Studies (Alternative)
This protocol provides a clear solution for this compound at a concentration of ≥ 2.5 mg/mL.[5]
-
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
90% Corn Oil
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits EBP, leading to downstream effects and apoptosis.
Experimental Workflow for Improving this compound Solubility
Caption: Workflow for preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
potential off-target effects of Tasin-30
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Tasin-30. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the sterol isomerase Emopamil Binding Protein (EBP)[1][2]. This compound is a selective inhibitor of EBP, an enzyme involved in the post-squalene cholesterol biosynthesis pathway[2][3].
Q2: How does this compound exert its selective toxicity against colorectal cancer cells with truncated Adenomatous Polyposis Coli (APC)?
A2: this compound inhibits EBP, leading to the depletion of intracellular cholesterol in colorectal cancer cells harboring truncated APC mutations[4][5][6]. This cholesterol depletion induces endoplasmic reticulum (ER) stress, oxidative stress, and activation of the pro-apoptotic JNK pathway, ultimately leading to programmed cell death (apoptosis)[4][5][6][7]. Cells with wild-type APC are less sensitive to this effect[3][8].
Q3: What are the known off-targets for the broader TASIN family of compounds?
A3: While this compound is selective for EBP, other TASIN analogs, such as TASIN-18 and TASIN-32, have been shown to inhibit other enzymes in the cholesterol biosynthesis pathway, namely 7-dehydrocholesterol (B119134) reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24)[2]. Therefore, when using other TASIN compounds, inhibition of DHCR7 and DHCR24 should be considered as potential off-target effects[2].
Q4: How selective is this compound for EBP compared to other potential off-targets?
A4: this compound exhibits high selectivity for EBP. Quantitative data shows a significant difference in the effective concentrations for inhibiting EBP versus DHCR7[1]. This selectivity makes this compound a more precise tool for studying the effects of EBP inhibition compared to less selective TASIN analogs[2].
Q5: Have any in vivo toxicity studies been conducted with TASIN compounds?
A5: Yes, in vivo studies using the related compound TASIN-1 in a genetically engineered mouse model of colorectal cancer showed a significant reduction in tumor burden without detectable toxicity in the liver, kidneys, or spleen[3]. While this provides some indication of the safety profile of this class of compounds, it is important to conduct specific toxicity studies for this compound in your experimental model.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| High toxicity in wild-type (WT) APC control cells. | 1. Incorrect concentration of this compound being used. 2. Off-target effects at high concentrations. 3. Contamination of the cell culture. | 1. Perform a dose-response curve to determine the optimal concentration with the highest selectivity. 2. Lower the concentration of this compound. Ensure that the concentration used is well below the EC50 for known off-targets like DHCR7. 3. Check cell cultures for contamination. |
| Lack of selective toxicity in truncated APC cells. | 1. Cell line authenticity or passage number affecting phenotype. 2. Inactive this compound compound. 3. Presence of high levels of exogenous cholesterol in the culture medium. | 1. Verify the APC mutation status of your cell line. Use low-passage cells for experiments. 2. Ensure proper storage of this compound (-20°C for short-term, -80°C for long-term) to maintain its activity. 3. Culture cells in a medium with low serum/cholesterol to maximize the effect of EBP inhibition. |
| Variability in experimental results. | 1. Inconsistent cell seeding density. 2. Differences in serum concentration in the culture medium. 3. Instability of the compound in the experimental medium. | 1. Ensure consistent cell numbers are plated for each experiment. 2. Use a consistent and, if possible, low serum concentration for all experiments. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Quantitative Data Summary
The following table summarizes the known potency of this compound against its primary target and a key potential off-target.
| Compound | Target | Assay Type | Potency (EC50) | Reference |
| This compound | EBP | Competition Assay | 0.097 µM | [1] |
| This compound | DHCR7 | Competition Assay | 50 µM | [1] |
Key Experimental Protocols
Protocol 1: Cellular Sterol Tracing Assay to Confirm EBP Inhibition
This protocol is based on methodologies described for identifying the targets of TASIN compounds[2].
-
Cell Culture: Plate DLD-1 cells (or other relevant cell lines) in a suitable culture medium.
-
Isotope Labeling: Incubate the cells with a deuterated sterol precursor, such as d7-lanosterol, to trace its metabolism through the cholesterol biosynthesis pathway.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Sterol Extraction: After treatment, wash the cells with PBS and lyse them. Extract the lipids and sterols using a suitable solvent mixture (e.g., chloroform:methanol).
-
Mass Spectrometry Analysis: Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure the levels of d7-lanosterol and its downstream metabolites.
-
Data Interpretation: Inhibition of EBP by this compound will lead to an accumulation of its substrate (e.g., zymosterol) and a decrease in downstream products.
Visualizations
Caption: this compound selectively inhibits EBP in the cholesterol biosynthesis pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. barricadetherapeutics.com [barricadetherapeutics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
Tasin-30 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Tasin-30.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (282.08 mM) or 71 mg/mL (200.27 mM).[1][2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can significantly impact its solubility.[1][2] For in vivo experiments, stock solutions in DMSO can be further diluted in other vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[1][3]
Q2: What should I do if I observe precipitation when preparing this compound solutions?
A2: If you observe precipitation or phase separation during the preparation of this compound solutions, gentle heating and/or sonication can be used to aid dissolution.[1][3]
Q3: How should I store the solid form of this compound?
A3: The solid form of this compound should be stored at -20°C for up to 3 years.[2]
Q4: How should I store this compound stock solutions?
A4: Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] The aliquots should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2] Some sources suggest that at -80°C, the solution is stable for up to 6 months.[1]
Q5: For how long is the this compound stock solution stable?
A5: The stability of the stock solution depends on the storage temperature. It is stable for up to 1 year when stored at -80°C and for up to 1 month when stored at -20°C.[2] Another source indicates stability for 6 months at -80°C and 1 month at -20°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO. | 1. The DMSO may have absorbed moisture. 2. The concentration is too high. | 1. Use a fresh, unopened vial of anhydrous DMSO.[1][2] 2. Ensure you are not exceeding the recommended solubility limit (up to 100 mg/mL).[1] Use gentle warming or sonication to aid dissolution.[1][3] |
| Precipitation observed in the stock solution upon storage. | 1. The solution may have been subjected to repeated freeze-thaw cycles. 2. The storage temperature is not optimal. | 1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] 2. Ensure the solution is stored at -80°C for long-term stability.[2] |
| Inconsistent experimental results. | 1. The this compound solution may have degraded. 2. The working solution was not freshly prepared for in vivo experiments. | 1. Use a freshly prepared stock solution or one that has been stored properly at -80°C for no longer than a year.[2] 2. For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[3] |
Data Summary
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (282.08 mM) | Requires ultrasonic assistance; hygroscopic.[1] |
| DMSO | 71 mg/mL (200.27 mM) | Use fresh DMSO.[2] |
| Ethanol | 17 mg/mL | |
| Water | Insoluble | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.05 mM) | For in vivo use.[1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.05 mM) | For in vivo use.[1] |
This compound Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid | -20°C | 3 years[2] |
| Stock Solution in Solvent | -80°C | 1 year[2] or 6 months[1] |
| Stock Solution in Solvent | -20°C | 1 month[1][2] |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of solid this compound.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM. Use sonication if necessary to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple sterile, tightly sealed vials.
-
Divide the aliquots into three groups for storage at:
-
Room Temperature (RT)
-
-20°C
-
-80°C
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0 (initial), 1 week, 2 weeks, 1 month, 3 months, 6 months, and 1 year.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Dilute an aliquot of each sample with an appropriate mobile phase.
-
Inject the diluted sample into an HPLC system equipped with a suitable C18 column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength determined by the UV spectrum of this compound.
-
The stability is assessed by comparing the peak area of this compound at each time point to the initial peak area at time 0. A decrease in the peak area indicates degradation.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound mechanism of action in APC mutant cells.
References
why is fresh DMSO important for Tasin-30 experiments
A-Z to Ensure Experimental Success with Tasin-1 in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful use of Tasin-1, with a critical focus on the solvent, Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for obtaining reproducible and reliable data.
*Note: While the query mentioned "Tasin-30," publicly available scientific literature extensively documents "Tasin-1," a selective inhibitor of truncated adenomatous polyposis coli (APC).[1][2][3] This guide focuses on Tasin-1, as its experimental parameters are well-established. The principles outlined here are likely applicable to closely related analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the source and quality of DMSO so critical for my Tasin-1 experiments?
A1: DMSO is not merely a solvent; it can degrade over time, especially with improper storage.[4] Degradation products can be reactive and may interfere with your experiment in several ways:
-
Direct reaction with Tasin-1: Tasin-1 possesses an arylsulfonamide and a bipiperidine structure.[2] Degradation products of DMSO, which can be acidic or basic, may catalyze the breakdown of Tasin-1 or react with its functional groups, reducing its effective concentration and potency.
-
Interference with biological assays: Tasin-1's mechanism involves the induction of endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and activation of JNK-mediated apoptosis.[1][5] DMSO and its metabolites can influence sulfur metabolism and have been shown to act as free radical scavengers, potentially masking the true effect of Tasin-1 on ROS levels.[6][7]
-
Alteration of cellular pathways: DMSO itself can impact cellular processes. Using old or degraded DMSO can introduce variability, making it difficult to distinguish the effects of Tasin-1 from those of the solvent.[8]
Q2: What are the visible signs that my DMSO may be old or degraded?
A2: While a visual inspection is not foolproof, you should be cautious if you observe any of the following:
-
Strong, unusual odor: DMSO has a characteristic garlic-like smell due to its metabolite, dimethyl sulfide. An unusually strong or different odor might indicate significant degradation.
-
Color change: High-purity DMSO should be a clear, colorless liquid. Any yellowing or discoloration is a sign of impurity or degradation.
-
Particulates or cloudiness: The presence of any solid material or a cloudy appearance indicates contamination.
Q3: How often should I purchase new DMSO for my Tasin-1 stock solutions?
A3: For sensitive experiments involving compounds like Tasin-1, it is best practice to use a fresh bottle of high-purity, anhydrous DMSO (≥99.9%) for preparing your primary stock solution. Once opened, a bottle's shelf-life can be compromised by exposure to air and moisture.[4][9] For routine cell culture applications, an opened bottle may be used for a few months if stored correctly, but for creating master stocks of a compound for mechanism-of-action studies, a new, sealed bottle or ampule is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause Related to DMSO | Recommended Solution |
| Inconsistent IC50 values for Tasin-1 | The effective concentration of Tasin-1 is variable due to degradation in old DMSO. | Prepare a fresh stock solution of Tasin-1 in a newly opened bottle of high-purity, anhydrous DMSO. Aliquot the stock into single-use vials to minimize freeze-thaw cycles.[10] |
| High background in ROS or apoptosis assays in control (DMSO only) wells | Degraded DMSO or contaminants are inducing cellular stress. | Use fresh, high-purity DMSO for all experiments. Filter-sterilize the DMSO before use in cell culture if necessary. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions and as low as possible. |
| Tasin-1 appears to have lost its selective toxicity in APC-mutant cells | The Tasin-1 molecule may have been compromised by reactive species in degraded DMSO. | Discard the old stock solution. Prepare a new stock from solid Tasin-1 and fresh, anhydrous DMSO. Verify the new stock's activity against a known sensitive cell line like DLD1.[11] |
| Precipitation observed in stock solution upon thawing | DMSO has absorbed water, reducing the solubility of Tasin-1. DMSO is hygroscopic.[4][9] | Use anhydrous DMSO. Store stock solutions in tightly sealed vials with desiccant. If precipitation occurs, gently warm the vial to redissolve, but be aware that the stock may be compromised. |
Experimental Protocols & Data
Protocol: Preparation of Tasin-1 Stock Solution
-
Reagent Preparation:
-
Use a new, sealed bottle or ampule of anhydrous, ≥99.9% purity DMSO.
-
Allow the solid Tasin-1 powder to equilibrate to room temperature before opening to prevent condensation.
-
-
Dissolution:
-
Based on vendor datasheets, prepare a high-concentration primary stock, for example, 10 mM.[1]
-
For a 10 mM stock of Tasin-1 (Molecular Weight: 352.49 g/mol ), dissolve 3.52 mg of Tasin-1 in 1 mL of fresh DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[12]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, single-use aliquots in sterile, tightly sealed vials (e.g., cryovials).
-
Store the aliquots at -80°C for long-term stability. A working stock can be stored at -20°C for shorter periods.[12]
-
Avoid repeated freeze-thaw cycles.
-
Data Tables
Table 1: Recommended Storage Conditions for DMSO and Tasin-1 Stock
| Substance | Purity/Grade | Storage Temperature | Storage Conditions |
| Unopened DMSO | Anhydrous, ≥99.9% | Room Temperature (15-25°C) | Dry, well-ventilated area, away from light and heat sources.[4][9] |
| Opened DMSO | Anhydrous, ≥99.9% | Room Temperature (15-25°C) | Tightly sealed container, preferably under an inert gas (e.g., argon). Use parafilm to seal the cap.[4] |
| Tasin-1 Stock Solution (in DMSO) | 10-50 mM | -80°C (long-term) or -20°C (short-term) | Single-use aliquots in tightly sealed vials to prevent moisture absorption and degradation from freeze-thaw cycles.[12] |
Table 2: Tasin-1 Solubility and Potency
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 15 mg/mL | [13] |
| IC50 in DLD1 cells (APC-mutant) | ~70 nM | [1][11] |
| IC50 in HCT116 cells (APC wild-type) | >50 µM | [1][11] |
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary … [ouci.dntb.gov.ua]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. TASIN-1 Hydrochloride | inhibitor/agonist | CAS 1678515-13-3 | Buy TASIN-1 Hydrochloride from Supplier InvivoChem [invivochem.com]
- 12. TASIN-1 Hydrochloride | APC | TargetMol [targetmol.com]
- 13. caymanchem.com [caymanchem.com]
Tasin-30 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Tasin-30 assays. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the emopamil (B1663351) binding protein (EBP), an enzyme involved in the post-squalene cholesterol biosynthesis pathway.[1][2] Specifically, EBP catalyzes the isomerization of the Δ8,9 double bond to a Δ7,8 double bond in sterol precursors.[3] By inhibiting EBP, this compound disrupts cholesterol production, leading to the accumulation of upstream sterol intermediates and depletion of downstream cholesterol.[2][4] This disruption of cholesterol homeostasis can induce endoplasmic reticulum (ER) stress, oxidative stress, and ultimately lead to apoptotic cell death in susceptible cancer cells, particularly those with truncated Adenomatous Polyposis Coli (APC) mutations.[4][5]
Q2: How does this compound differ from other Tasin analogs like Tasin-18 or Tasin-32?
This compound is characterized by its high selectivity for EBP over other enzymes in the cholesterol biosynthesis pathway, such as 3β-hydroxysterol Δ7-reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24).[2] Other analogs, like Tasin-18 and Tasin-32, have been shown to inhibit DHCR7 and DHCR24 in addition to EBP, making them less specific.[2] This selectivity makes this compound a more precise tool for studying the specific effects of EBP inhibition.
Q3: What are the known off-target effects of this compound?
While this compound is designed to be a selective EBP inhibitor, high concentrations or specific cellular contexts might lead to engagement with other proteins.[2] It is crucial to consider that even selective compounds can have off-target effects, which could contribute to unexpected phenotypes.[6][7] Researchers should always include appropriate controls to validate that the observed effects are due to EBP inhibition.
Q4: In which cell lines is this compound expected to be most effective?
Tasin compounds were initially identified for their selective toxicity in colorectal cancer cells with mutations in the APC gene.[2][4] These cells appear to be more reliant on de novo cholesterol synthesis and are less efficient at scavenging cholesterol from external sources, making them particularly vulnerable to EBP inhibition by this compound.[2]
Troubleshooting Guide
This guide addresses specific unexpected results you might encounter in your this compound assays.
Issue 1: No or Low Potency/Efficacy Observed in Cell Viability Assays
Unexpected Result: You treat your cancer cell line with this compound and observe a much higher IC50 value than reported in the literature, or no significant decrease in cell viability.
Possible Causes and Troubleshooting Steps:
-
Cell Line Resistance:
-
Explanation: The cell line you are using may not have the specific genetic background (e.g., truncated APC) that confers sensitivity to this compound.[4][5] Alternatively, the cells may have intrinsic or acquired resistance mechanisms, such as enhanced cholesterol uptake from the media or upregulation of compensatory pathways.[8][9]
-
Troubleshooting:
-
Verify Genotype: Confirm the APC mutation status of your cell line.
-
Culture Conditions: Perform experiments in low-serum media (e.g., 0.2% FBS) to minimize cholesterol scavenging from external sources, which can rescue cells from this compound-induced death.[2]
-
Positive Control: Use a cell line known to be sensitive to this compound (e.g., DLD-1) as a positive control.
-
-
-
Compound Instability:
-
Explanation: this compound, like many small molecules, can degrade if not stored properly.
-
Troubleshooting:
-
Storage: Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Fresh Preparations: Prepare fresh dilutions from a stock solution for each experiment.
-
-
-
Assay-Specific Issues:
-
Explanation: The choice of viability assay can influence the results. For example, assays based on metabolic activity might yield different results than those that directly measure cell death.
-
Troubleshooting:
-
Orthogonal Assays: Use a complementary assay to confirm your findings. For instance, if you are using an MTS assay, try a caspase activity assay or a live/dead cell stain.
-
-
Data Summary: Expected vs. Unexpected this compound Potency
| Parameter | Expected Result (in sensitive cells) | Unexpected Result |
| IC50 | Low nanomolar to low micromolar range | High micromolar or no effect |
| Maximal Efficacy | >80% cell death | <50% cell death |
Issue 2: Inconsistent Results in Target Engagement Assays (e.g., CETSA)
Unexpected Result: You are performing a Cellular Thermal Shift Assay (CETSA) to confirm this compound binds to EBP in your cells, but you do not observe a thermal shift, or the shift is inconsistent.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Assay Conditions:
-
Explanation: CETSA is sensitive to heating time, temperature range, and lysis conditions.[10][11] An inappropriate temperature gradient may fail to capture the protein's melting curve accurately.
-
Troubleshooting:
-
Optimize Temperature Gradient: Perform an initial experiment with a broad temperature range to determine the optimal melting temperature (Tagg) of EBP in your specific cell line.[11]
-
Heating Time: Ensure a consistent and sufficient heating time (typically 3 minutes) at each temperature.[12][13]
-
Lysis Buffer: Use a lysis buffer compatible with your downstream detection method (e.g., Western blot) and ensure complete cell lysis.
-
-
-
Low Target Expression:
-
Explanation: The expression level of EBP might be too low in your cell line to detect a robust signal in the soluble fraction after heating.
-
Troubleshooting:
-
Confirm Expression: Verify EBP expression levels in your cell lysate via Western blot before starting the CETSA experiment.
-
Increase Protein Input: Load a higher amount of total protein for your downstream analysis.
-
-
-
Compound Concentration:
-
Explanation: The concentration of this compound used may be insufficient to saturate the EBP binding sites, resulting in a minimal thermal shift.
-
Troubleshooting:
-
Dose-Response CETSA: Perform the assay with a range of this compound concentrations to determine the optimal concentration for observing a significant thermal shift.[11]
-
-
Logical Workflow for Troubleshooting CETSA
Caption: Troubleshooting logic for unexpected CETSA results.
Issue 3: Off-Target Effects Observed at High Concentrations
Unexpected Result: At high concentrations of this compound, you observe a phenotype that is inconsistent with known effects of EBP inhibition, such as the accumulation of sterols downstream of EBP.
Possible Causes and Troubleshooting Steps:
-
Inhibition of Downstream Enzymes:
-
Explanation: While this compound is highly selective for EBP, at concentrations significantly above its EC50 for EBP, it may begin to inhibit other enzymes in the cholesterol pathway, such as DHCR7 or DHCR24.[2] Inhibition of these enzymes can lead to the accumulation of different sterol intermediates.
-
Troubleshooting:
-
Dose-Response Analysis: Carefully titrate this compound and use the lowest effective concentration. A steep dose-response curve may suggest a specific on-target effect, while a shallow curve could indicate multiple off-target effects.[14][15]
-
Sterol Profiling: Use mass spectrometry to analyze the sterol profile of your cells after treatment. Accumulation of zymosterol (B116435) is consistent with EBP inhibition. Accumulation of 7-dehydrocholesterol (B119134) would suggest off-target DHCR7 inhibition.[2]
-
Control Compounds: Compare the phenotype to that induced by less selective Tasin analogs (e.g., Tasin-18) or specific inhibitors of other pathway enzymes, if available.
-
-
Signaling Pathway and Off-Target Effects
Caption: this compound's primary target and potential off-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted from standard CETSA methodologies.[10][11]
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in media to a concentration of 2x10^6 cells/mL.
-
Treat one aliquot of cells with this compound (e.g., 1 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot 50 µL of each cell suspension into PCR tubes for each temperature point. A suggested gradient is 40°C to 70°C in 3°C increments.
-
Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by adding an appropriate lysis buffer with protease inhibitors, followed by three freeze-thaw cycles (liquid nitrogen and room temperature).
-
-
Clarification of Lysate:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a BCA assay.
-
Analyze the amount of soluble EBP by Western blot using a validated anti-EBP antibody.
-
-
Data Analysis:
-
Quantify the band intensities for EBP.
-
Normalize the data by setting the signal at the lowest temperature to 100%.
-
Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the curve for this compound-treated samples indicates target engagement.
-
Protocol 2: Immunoprecipitation (IP) to Confirm this compound Interaction with EBP
This protocol provides a general framework for IP.[16][17]
-
Cell Lysis:
-
Treat cells with this compound or vehicle as in the CETSA protocol.
-
Wash cells with cold PBS and lyse with a non-denaturing IP lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing Lysate (Optional but Recommended):
-
Incubate the lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[17]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-EBP antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours.
-
-
Washes:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluate by Western blot to detect EBP. An increased signal in the this compound treated sample compared to a no-drug control (if using a method to detect conformational changes) or successful pulldown of EBP confirms the presence of the target. Further analysis by mass spectrometry could identify interacting partners affected by this compound binding.
-
Troubleshooting IP:
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing; non-specific antibody binding | Increase number of washes; pre-clear lysate; use a high-specificity monoclonal antibody.[16][18] |
| No Protein Detected | Low EBP expression; antibody not suitable for IP | Confirm protein expression in input lysate; use a ChIP/IP-validated antibody.[17][19] |
| Antibody Heavy/Light Chains Obscuring Signal | Eluted antibody chains migrate at ~50 and ~25 kDa | Use an IP/Western protocol that avoids this, such as using conjugated primary antibodies or light-chain specific secondary antibodies.[17] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. barricadetherapeutics.com [barricadetherapeutics.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. m.youtube.com [m.youtube.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Immunoprecipitation Troubleshooting | Tips & Tricks [stressmarq.com]
- 17. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Immunoprecipitation (IP) troubleshooting tips : Abcam 제품 소개 [dawinbio.com]
- 19. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
troubleshooting Tasin-30 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tasin-30 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets Emopamil binding protein (EBP), an enzyme involved in the post-squalene cholesterol biosynthetic pathway.[1][2][3] In colorectal cancer cells with a truncated Adenomatous Polyposis Coli (APC) gene, inhibition of EBP by this compound leads to cholesterol depletion, which in turn induces endoplasmic reticulum (ER) stress and oxidative stress, ultimately causing apoptotic cell death.[4][5] This selective toxicity makes it a compound of interest for cancer research, particularly for colorectal cancers with APC mutations.[4]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of inhibiting the cholesterol biosynthesis pathway in cancer cells, particularly those with APC mutations.[2][4] It is a tool for investigating synthetic lethality and the role of cholesterol metabolism in cancer cell survival.[4][5] Additionally, due to its impact on sterol intermediates, it has been explored in the context of promoting oligodendrocyte formation, which is relevant to neurological diseases like multiple sclerosis.[5]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is practically insoluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous cell culture media.[6] For detailed solubility data, please refer to Table 1.
Q4: How should I store this compound stock solutions?
A4: this compound powder can be stored at -20°C for up to three years.[3] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] These aliquots can be stored at -80°C for up to a year or at -20°C for one month.[1][3]
Troubleshooting Guide: this compound Precipitation in Media
Problem: I am observing a precipitate or cloudiness in my cell culture media after adding this compound.
Possible Causes and Solutions:
This common issue can arise from several factors related to the compound's low aqueous solubility. Below are the most frequent causes and their corresponding solutions.
Cause 1: Rapid Dilution from a Highly Concentrated Stock
Directly adding a small volume of a highly concentrated DMSO stock of this compound into a large volume of aqueous media can cause rapid solvent exchange, leading to the compound crashing out of solution.[7]
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media while gently swirling to ensure gradual and thorough mixing.[6][7]
Cause 2: High Final Concentration of Organic Solvent
While DMSO is an excellent solvent for this compound, high final concentrations in your cell culture can be toxic to cells and may not prevent precipitation upon significant dilution.[7]
-
Solution: Keep the final DMSO concentration in the cell culture media below 0.5%, and ideally below 0.1%.[7] This might necessitate preparing a more dilute stock solution of this compound in DMSO.
Cause 3: Media Composition and Conditions
The specific components of your cell culture media, such as serum concentration, pH, and the presence of certain salts, can influence the solubility of this compound.[6]
-
Solution: If you suspect media incompatibility, it is advisable to determine the maximum soluble concentration of this compound in your specific media and under your experimental conditions. Refer to the "Protocol for Determining Maximum Soluble Concentration" below.
Cause 4: Improper Storage and Handling
Repeated freeze-thaw cycles of the stock solution can lead to compound degradation and precipitation.[3]
-
Solution: Aliquot your this compound stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3][6] Always ensure the stock solution is brought to room temperature and vortexed thoroughly before use.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Observations |
| DMSO | 71 mg/mL (~200 mM) | Clear solution. Use fresh, anhydrous DMSO for best results as moisture can reduce solubility.[3] |
| Ethanol | 17 mg/mL | Soluble.[3] |
| Water | Insoluble | Not recommended for preparing stock solutions.[3] |
Table 2: Recommended Solvent Formulations for In Vivo Studies (Can be adapted for in vitro considerations)
| Protocol | Solvent Composition | Final this compound Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.05 mM)[1][8] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.05 mM)[1][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particles.[6] If needed, gentle warming or sonication can be used to aid dissolution.[1][8]
-
Aliquoting: Dispense the stock solution into smaller, sterile, light-protected microcentrifuge tubes for single or limited use.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.
-
Thaw Stock: Thaw an aliquot of your 10 mM this compound stock solution at room temperature and vortex briefly.
-
Intermediate Dilution: Prepare an intermediate dilution of this compound. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed media while gently swirling. For instance, add 1 mL of the 100 µM intermediate solution to 9 mL of media to get a final concentration of 10 µM.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is below 0.5% (ideally <0.1%).[7]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[7]
Protocol 3: Determining the Maximum Soluble Concentration of this compound
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound stock solution in your specific cell culture medium. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Observe: Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).[7]
-
Quantitative Assessment (Optional): To quantify precipitation, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[7]
-
Determine Maximum Concentration: The highest concentration of this compound that remains clear throughout the incubation period is the maximum working soluble concentration for your specific experimental conditions.[7]
Visualizations
Caption: Mechanism of Action of this compound in APC Mutant Cancer Cells.
Caption: A step-by-step logical guide for troubleshooting precipitation.
Caption: Factors contributing to this compound precipitation and their solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. barricadetherapeutics.com [barricadetherapeutics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing Tasin-30 Dosage for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of Tasin-30. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation tables to facilitate successful experimental design and execution.
Disclaimer: As of late 2025, specific in vivo dosage information for this compound has not been widely published. Therefore, this guide provides a framework for determining the optimal dosage based on the compound's known characteristics and established principles of preclinical in vivo studies. The provided protocols are intended as a starting point and should be adapted to specific experimental contexts and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the emopamil (B1663351) binding protein (EBP), an enzyme involved in the post-squalene portion of the cholesterol biosynthesis pathway.[1] EBP catalyzes the isomerization of Δ8-sterols to Δ7-sterols. By inhibiting EBP, this compound disrupts the normal production of cholesterol.
Q2: How selective is this compound?
A2: this compound has been shown to be highly selective for EBP over other enzymes in the cholesterol biosynthesis pathway, such as 3β-hydroxysterol-Δ7-reductase (DHCR7) and 3β-hydroxysterol-Δ24-reductase (DHCR24).[1] This selectivity is crucial for minimizing off-target effects.
Q3: What makes this compound a compound of interest in research?
A3: Tasin compounds, including the broader family of Truncated APC-Selective Inhibitors (TASINs), have shown selective toxicity towards colorectal cancer cells with mutations in the Adenomatous Polyposis Coli (APC) gene.[1] This genotype-selective activity makes them promising candidates for targeted cancer therapies.
Q4: How should this compound be formulated for in vivo administration?
A4: this compound is a poorly water-soluble compound, requiring a specific vehicle for in vivo use. Common formulations involve a co-solvent system to ensure solubility and bioavailability. It is critical to prepare a clear solution and visually inspect for any precipitation before administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | - Compound concentration exceeds solubility in the chosen vehicle.- Incorrect order of solvent addition.- Temperature fluctuations. | - Perform a solubility test to determine the maximum concentration in your vehicle.- Always dissolve this compound completely in the primary solvent (e.g., DMSO) before adding aqueous components.- Gently warm the solution to aid dissolution, but be mindful of compound stability at higher temperatures. Prepare fresh formulations for each experiment. |
| Inconsistent or no observable in vivo effect | - Poor bioavailability due to suboptimal formulation or administration route.- Dose is too low.- Rapid metabolism and clearance of the compound. | - Ensure the formulation is a clear solution. Consider alternative administration routes (e.g., intraperitoneal vs. oral gavage).- Conduct a dose-escalation study to identify a more effective dose.- Investigate the pharmacokinetic profile of this compound in your animal model to understand its half-life and exposure. |
| Adverse reactions in animals post-injection (e.g., distress, lethargy) | - Vehicle toxicity.- Rapid injection rate.- Non-physiological pH or osmolality of the formulation. | - Run a vehicle-only control group to assess its toxicity.- Administer the injection slowly and consistently.- Ensure the final formulation is pH-neutral and iso-osmotic, especially for intravenous injections. |
| Inflammation or irritation at the injection site | - High concentration of organic solvents (e.g., DMSO) in the vehicle.- Non-neutral pH of the formulation. | - Minimize the percentage of organic solvents in the final formulation. Aim for the lowest concentration that maintains solubility.- Adjust the pH of the final formulation to a physiological range (7.2-7.4).- Rotate injection sites if multiple administrations are required. |
Data Presentation
Table 1: this compound Formulation for In Vivo Administration
| Protocol | Components | Preparation Steps | Maximum Solubility |
| 1 | - 10% DMSO- 40% PEG300- 5% Tween-80- 45% Saline | 1. Dissolve this compound in DMSO.2. Add PEG300 and mix.3. Add Tween-80 and mix.4. Add Saline to the final volume. | ≥ 2.5 mg/mL |
| 2 | - 10% DMSO- 90% Corn Oil | 1. Dissolve this compound in DMSO.2. Add Corn Oil and mix thoroughly. | ≥ 2.5 mg/mL |
Data synthesized from publicly available information on similar compounds.
Table 2: Hypothetical Dose-Ranging Study for this compound
| Group | Dosage (mg/kg) | Administration Route | Frequency | Key Monitoring Parameters |
| 1 | Vehicle Control | e.g., Intraperitoneal | Daily | Body weight, clinical observations (activity, posture, fur), food/water intake |
| 2 | 10 | e.g., Intraperitoneal | Daily | Body weight, clinical observations, tumor volume (if applicable) |
| 3 | 30 | e.g., Intraperitoneal | Daily | Body weight, clinical observations, tumor volume (if applicable) |
| 4 | 100 | e.g., Intraperitoneal | Daily | Body weight, clinical observations, tumor volume (if applicable), potential for dose-limiting toxicity |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Example)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes and syringes
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume needed for the study cohort.
-
Dissolve this compound powder in DMSO in a sterile conical tube to create a stock solution. Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300 to the DMSO/Tasin-30 solution and mix thoroughly until a clear solution is achieved.
-
Add Tween-80 to the mixture and vortex gently to ensure homogeneity.
-
Slowly add the saline to the organic mixture while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh before each administration to ensure stability and sterility.
Protocol 2: Hypothetical Dose-Finding (Maximum Tolerated Dose - MTD) Study for this compound in Mice
Objective: To determine the maximum tolerated dose of this compound in mice following a specific administration route and schedule.
Animals:
-
6-8 week old mice (e.g., C57BL/6 or a relevant tumor model strain), both male and female.
-
Acclimatize animals for at least one week before the study begins.
Study Design:
-
Group Allocation: Assign animals to dose cohorts (n=3-5 per cohort). Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30 mg/kg, 100 mg/kg). The dose escalation steps should be based on the toxicity observed in the previous cohort. A common approach is a modified Fibonacci sequence.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) at a consistent volume (e.g., 10 mL/kg) and frequency (e.g., daily for 7-14 days).
-
Monitoring:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in posture, activity, breathing, and fur texture.
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Food and Water Intake: Monitor daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% weight loss, severe clinical signs) or mortality.[2][3][4]
Mandatory Visualizations
Caption: this compound inhibits EBP in the cholesterol biosynthesis pathway.
Caption: Workflow for determining the optimal in vivo dosage of this compound.
References
- 1. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
minimizing Tasin-30 toxicity in non-cancerous cells
Welcome to the technical support center for Tasin-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential toxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme 3-beta-hydroxysterol-delta8,delta7-isomerase (EBP), a key enzyme in the post-squalene cholesterol biosynthesis pathway.[1][2] In colorectal cancer cells with a truncated adenomatous polyposis coli (APC) gene, inhibition of EBP by this compound leads to cholesterol depletion.[3] This, in turn, induces endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and activation of the pro-apoptotic JNK signaling pathway, ultimately leading to selective cancer cell death.[4][5]
Q2: Is this compound expected to be toxic to non-cancerous cells?
A2: this compound is designed to be selectively toxic to cancer cells with specific genetic mutations, such as truncated APC in colorectal cancer, and has been reported to have no apparent toxicity to normal cells.[3] However, as with any small molecule inhibitor, off-target effects or effects in non-cancerous cells with high cholesterol metabolism cannot be entirely ruled out.[6][7] The degree of toxicity can depend on the cell type, experimental conditions, and drug concentration.
Q3: What are the known off-targets of this compound?
A3: this compound is a more selective analog of the parent compound TASIN-1.[2] While TASIN-1 and other analogs can inhibit other enzymes in the cholesterol biosynthesis pathway like DHCR7 and DHCR24, this compound was developed to be more selective for EBP.[2] However, it's crucial to empirically determine the effects in your specific cellular model.
Troubleshooting Guide: Minimizing Off-Target Toxicity
This guide addresses potential issues related to this compound toxicity in non-cancerous cells during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed in non-cancerous control cell lines. | 1. Concentration too high: The IC50 can vary between cell lines. 2. Off-target effects: Inhibition of other enzymes in the cholesterol pathway. 3. Cell line sensitivity: The non-cancerous cell line may have a high dependence on de novo cholesterol synthesis. | 1. Perform a dose-response curve: Determine the optimal concentration that maximizes cancer cell death while minimizing toxicity in non-cancerous controls. 2. Supplement with cholesterol: Add exogenous cholesterol to the culture medium. If the toxicity is due to on-target EBP inhibition, cholesterol supplementation should rescue the cells.[4] 3. Characterize the cell line: Assess the expression of key cholesterol biosynthesis enzymes in your control cells. |
| Unexpected phenotypic changes in non-cancerous cells at sub-lethal concentrations. | 1. ER Stress: Disruption of cholesterol metabolism can induce the unfolded protein response (UPR). 2. Altered membrane composition: Changes in cholesterol levels can affect membrane fluidity and signaling. | 1. Monitor ER stress markers: Use Western blotting or qPCR to check for upregulation of markers like CHOP and BiP.[4] 2. Analyze lipid composition: If available, use lipidomics to assess changes in the cellular lipid profile. |
| Variability in experimental results. | 1. Compound stability: this compound may degrade over time in solution. 2. Serum concentration in media: Serum contains cholesterol which can interfere with this compound's effect. | 1. Prepare fresh solutions: Prepare this compound solutions fresh from a frozen stock for each experiment. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months and at -20°C for 1 month.[1] 2. Use low-serum media: Conduct experiments in low-serum or serum-free media to ensure consistent effects of cholesterol depletion.[4] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Compound | Target | EC50 (µM) | Notes |
| This compound | EBP | 0.097 | Selective for EBP.[1] |
| This compound | DHCR7 | 50 | Significantly less potent against DHCR7, indicating selectivity.[1] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol determines the cytotoxic effects of this compound.[8][9]
Materials:
-
This compound
-
Target cells (cancerous and non-cancerous)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours, protected from light. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detecting Apoptosis by Annexin V Staining
This flow cytometry-based assay quantifies apoptosis.[9]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits EBP, leading to cholesterol depletion, ER stress, and apoptosis.
Experimental Workflow for Assessing Toxicity
Caption: Workflow for characterizing this compound cytotoxicity and mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Tasin-30 Activity & Serum Concentration: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols regarding the impact of serum concentration on the activity of Tasin-30, a selective inhibitor of Emopamil-binding protein (EBP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of Emopamil-binding protein (EBP).[1][2] EBP is a critical enzyme in the post-squalene cholesterol biosynthesis pathway, responsible for isomerizing sterol intermediates.[3] By inhibiting EBP, this compound blocks de novo cholesterol synthesis. This depletion of cellular cholesterol is selectively toxic to colorectal cancer cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1]
Q2: Why is serum concentration a critical parameter when working with this compound?
A2: The cytotoxic activity of the TASIN class of inhibitors, including this compound, is highly dependent on the concentration of lipoproteins in the cell culture medium.[1] Cells can acquire cholesterol through two main routes: de novo synthesis within the cell or uptake from the extracellular environment. This compound blocks the synthesis pathway. In standard cell culture media containing high concentrations of Fetal Bovine Serum (FBS), typically 10%, cells can bypass the inhibitory effect of this compound by simply taking up cholesterol and other lipids from the serum.[1][4] Therefore, the cytotoxic effects of this compound are most potent under lipoprotein-deficient or low-serum conditions.[1][5]
Q3: What is the expected effect of increasing serum concentration on the IC50 of this compound?
A3: Increasing the serum concentration is expected to significantly increase the apparent IC50 value of this compound. In high-serum conditions (e.g., 10% FBS), the IC50 may be several orders of magnitude higher than in low-serum conditions (e.g., 0.2% FBS) or may not be achievable at all, as the cells are "rescued" by the exogenous cholesterol supply.[1]
Q4: How does this compound differ from Tasin-1?
A4: Both this compound and Tasin-1 are part of the TASIN (Truncated APC-Selective Inhibitor) family and target the cholesterol biosynthesis pathway. However, this compound is a more selective inhibitor for EBP. Other analogs like Tasin-1 also inhibit downstream enzymes such as DHCR7 and DHCR24, which can confound results.[1] this compound's high selectivity for EBP makes it a more precise tool for studying the specific role of this enzyme.[1]
Quantitative Data Summary
The following tables summarize the known biochemical potency of this compound and provide an illustrative guide to its expected cell-based activity under different serum conditions.
Table 1: Biochemical Potency of this compound This table presents the half-maximal effective concentration (EC50) of this compound in a biochemical competition assay.
| Target | Off-Target | EC50 (this compound) | Reference |
| EBP | 97 nM | [1] | |
| DHCR7 | > 50 µM | [1] |
Table 2: Illustrative Impact of Serum Concentration on this compound Cellular Activity (IC50) This table provides an expected trend for the half-maximal inhibitory concentration (IC50) of this compound in a cell-based viability assay using APC-mutant colorectal cancer cells (e.g., DLD-1). These are not published values for this compound but are based on the established mechanism for the TASIN class of inhibitors.[1]
| Fetal Bovine Serum (FBS) % | Expected IC50 Range | Rationale |
| 10% | > 20 µM | High availability of exogenous cholesterol from serum rescues cells from EBP inhibition. |
| 2% | 1 - 10 µM | Reduced exogenous cholesterol increases reliance on de novo synthesis, revealing inhibitor activity. |
| 0.2 - 0.5% | 100 - 500 nM | Very low exogenous cholesterol makes cells highly dependent on de novo synthesis, resulting in high potency. |
| Serum-Free | < 100 nM | Cells are entirely dependent on de novo synthesis, leading to maximum inhibitor potency. |
Troubleshooting Guide
Issue 1: I am not observing any cytotoxicity or a very high IC50 value for this compound in my cancer cell line.
-
Primary Cause: The serum concentration in your cell culture medium is likely too high. Standard media with 10% FBS contain sufficient cholesterol and lipoproteins to completely mask the effect of EBP inhibition.[1]
-
Solution:
-
Verify Cell Line Genotype: Confirm that your cell line has a truncating APC mutation (e.g., DLD-1, HT29). This compound is not potent against APC wild-type cells (e.g., HCT116).
-
Reduce Serum Concentration: Perform your cell viability assay in low-serum medium (e.g., 0.2% to 0.5% FBS). Acclimate your cells to the low-serum conditions for 24 hours before adding the compound.
-
Use Delipidated Serum: For a more controlled experiment, use commercially available delipidated FBS, which has had cholesterol and other lipids removed.
-
Issue 2: My cell viability is poor in the negative control (DMSO) wells, especially in low-serum conditions.
-
Primary Cause: Cells may be stressed or dying due to nutrient and growth factor deprivation in low-serum or serum-free media over the course of a long (e.g., 72-hour) assay.
-
Solution:
-
Optimize Assay Duration: Reduce the incubation time. Try a 48-hour assay instead of a 72-hour one.
-
Supplement Media: If using serum-free medium, ensure it is supplemented with necessary growth factors and nutrients (e.g., insulin, transferrin, selenium) to maintain basal cell health.
-
Check Seeding Density: Ensure you are seeding an adequate number of cells. Sparse cultures are more susceptible to stress from serum deprivation.
-
Issue 3: I see significant variability in my results between experiments.
-
Primary Cause: Lot-to-lot variability in Fetal Bovine Serum is a common issue. Different lots of FBS can have varying concentrations of cholesterol, lipids, and growth factors, which will directly impact the apparent activity of this compound.[6]
-
Solution:
-
Standardize FBS Lot: For a series of experiments, purchase a large quantity of a single lot of FBS and pre-test it.
-
Transition to Serum-Free Media: For the highest reproducibility, adapt your cells to a chemically defined, serum-free medium. This eliminates the variability associated with serum.
-
Include a Positive Control: Use a known concentration of this compound that gives a consistent partial kill in your low-serum conditions as a positive control in every plate to monitor for assay drift.
-
Visualizations
Signaling & Metabolic Pathways
Caption: Mechanism of this compound action and serum rescue pathway.
Experimental Workflow
References
- 1. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What are EBP inhibitors and how do they work? [synapse.patsnap.com]
- 4. The amount of membrane cholesterol required for robust cell adhesion and proliferation in serum-free condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic fasting bolsters cholesterol biosynthesis inhibitors’ anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tasin-30 High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tasin-30 in high-throughput screening (HTS) assays. The information is tailored for scientists and professionals in drug development to help mitigate common issues and avoid experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Emopamil binding protein (EBP), an enzyme involved in the cholesterol biosynthesis pathway.[1][2] It displays selectivity for EBP with an EC50 value of 0.097 μM in competition assays.[1][2] Tasin compounds are known to be selectively toxic to colorectal cancer cells that have mutations in the Adenomatous Polyposis Coli (APC) gene.[3][4] The selective toxicity is due to the inhibition of cholesterol biosynthesis, which these cells are particularly vulnerable to.[4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and Ethanol.[2] It is insoluble in water.[2] For stock solutions, it is recommended to store them at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[2] As a powder, it can be stored at -20°C for up to three years.[2]
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur, especially with stock solutions stored at low temperatures.[1] Gentle warming and/or sonication can be used to help redissolve the compound.[1] It is also crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2]
Q4: I am observing high variability between replicate wells in my HTS assay. What could be the cause?
High variability in HTS can stem from several factors. Automation and careful experimental setup are key to minimizing this.[6][7] Specific to this compound, inconsistent solubility or precipitation in the assay media could be a primary cause. Ensure complete dissolution of this compound in your final assay buffer. Other general causes of variability include inconsistent cell seeding, edge effects in the microplate, and errors in liquid handling.[7]
Q5: How can I be sure that the observed effects in my screen are specific to this compound's inhibition of EBP?
To confirm the on-target activity of this compound, consider running secondary assays.[8] These could include:
-
Orthogonal Assays: Use a different assay format to measure the same biological endpoint.[9]
-
Target Engagement Assays: Directly measure the binding of this compound to EBP.
-
Biomarker Analysis: Measure the accumulation of EBP's substrate (e.g., zymosterol) or depletion of its product, which are direct consequences of EBP inhibition.[3]
-
Control Compounds: Include inactive analogs of this compound or inhibitors of other enzymes in the cholesterol biosynthesis pathway to demonstrate specificity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | 1. Suboptimal this compound concentration.2. Assay conditions are not optimized.3. Cell density is too low or too high. | 1. Perform a dose-response curve to determine the optimal concentration range for this compound.2. Optimize assay parameters such as incubation time, temperature, and buffer composition.[8]3. Determine the optimal cell seeding density for your specific cell line and assay duration. |
| High Number of False Positives | 1. Compound precipitation in assay media.2. Off-target effects of this compound at high concentrations.3. Assay interference (e.g., autofluorescence of the compound). | 1. Visually inspect wells for precipitation. Decrease the final concentration of this compound or try a different formulation.[1][10]2. Use the lowest effective concentration of this compound and confirm hits with secondary assays.[11]3. Run control plates with this compound in the absence of cells or other key reagents to check for assay interference. |
| Inconsistent Results Across Different Experiments | 1. Variability in this compound stock solution.2. Inconsistent cell culture conditions.3. Passage number of cells affecting their sensitivity. | 1. Prepare a large, single batch of this compound stock solution and aliquot for single use to avoid freeze-thaw cycles.[2]2. Standardize cell culture protocols, including media composition, serum percentage, and incubation conditions.3. Use cells within a defined, low passage number range for all experiments. |
| This compound Appears Inactive in the Assay | 1. Degradation of the compound.2. Incorrect preparation of the working solution.3. The chosen cell line is not sensitive to EBP inhibition. | 1. Ensure proper storage of this compound as per the manufacturer's instructions.[1][2]2. Double-check all dilution calculations and ensure complete dissolution at each step.3. Confirm that your cell line expresses a truncated APC gene if you are studying its selective toxicity.[4] Test a known sensitive cell line as a positive control. |
Experimental Protocols & Data
This compound Solubility and Formulation Data
| Solvent | Solubility | Formulation Protocol for In Vivo Studies |
| DMSO | ≥ 71 mg/mL (200.27 mM)[2] | Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][10] |
| Ethanol | 17 mg/mL[2] | Protocol 2: 10% DMSO, 90% Corn Oil.[1][10] |
| Water | Insoluble[2] |
High-Throughput Screening Workflow for this compound
A typical HTS workflow to identify modulators of cell viability in the presence of this compound would involve the following steps:
-
Assay Development & Miniaturization: Adapt a cell viability assay (e.g., CellTiter-Glo®) to a 384- or 1536-well plate format.[6]
-
Cell Seeding: Dispense the desired cancer cell line (e.g., DLD-1, which has a truncated APC gene) into the microplates using an automated liquid handler.
-
Compound Pinning/Dispensing: Use a robotic system to transfer this compound (as a positive control) and library compounds to the assay plates.
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add the viability assay reagent to all wells.
-
Signal Detection: Read the plate using a plate reader compatible with the assay signal (e.g., luminescence).
-
Data Analysis: Calculate the Z'-factor to assess assay quality and identify "hits" based on a predefined activity threshold.[12]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. dispendix.com [dispendix.com]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. preprints.org [preprints.org]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Validation & Comparative
A Comparative Analysis of Tasin-30 and TASIN-32 Selectivity
In the landscape of targeted cancer therapeutics, the TASIN (Truncated APC-Selective Inhibitor) family of compounds has emerged as a promising avenue for treating colorectal cancers harboring mutations in the Adenomatous Polyposis Coli (APC) gene. Within this family, Tasin-30 and TASIN-32 have been developed as molecular probes to dissect the intricacies of the cholesterol biosynthesis pathway, a critical process for the survival of these cancer cells. This guide provides a detailed comparison of the selectivity profiles of this compound and TASIN-32, supported by experimental data, to aid researchers in the selection of the appropriate tool for their specific scientific inquiries.
Differentiated Target Selectivity
This compound and TASIN-32, while structurally related, exhibit distinct selectivity profiles against key enzymes in the post-squalene cholesterol biosynthetic pathway. Experimental evidence demonstrates that This compound is a selective inhibitor of Emopamil Binding Protein (EBP) , while TASIN-32 displays a preference for 3β-hydroxysteroid-Δ7-reductase (DHCR7) .[1] This differential targeting has significant implications for their downstream biochemical effects.
A key study identified EBP as the molecular target of TASINs responsible for their cytotoxic effects in colorectal cancer cells with APC mutations.[1] Further investigation revealed that while both this compound and TASIN-32 inhibit cholesterol biosynthesis, they do so by engaging different enzymatic targets.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound and TASIN-32 can be quantitatively assessed by their half-maximal effective concentrations (EC50) against their respective primary targets and off-targets.
| Compound | Primary Target | EC50 (EBP competition) | EC50 (DHCR7 competition) | Selectivity Ratio (DHCR7/EBP) |
| This compound | EBP | 0.097 µM | 50 µM | ~515 |
| TASIN-32 | DHCR7 | Not Reported | More selective than EBP | Not Applicable |
Data for this compound sourced from MedchemExpress[2]. Information on TASIN-32's higher selectivity for DHCR7 is based on qualitative descriptions in scientific literature[1].
The data clearly illustrates that this compound is significantly more potent against EBP, with an approximately 515-fold higher selectivity for EBP over DHCR7.
Impact on Cholesterol Biosynthesis Pathway
The differential target engagement of this compound and TASIN-32 leads to distinct metabolic signatures within the cholesterol biosynthesis pathway. Both compounds cause an accumulation of the upstream sterol, zymosterol. However, only TASIN-32 treatment results in the buildup of 7-dehydrocholesterol, the substrate for DHCR7.[1] Furthermore, studies have indicated that TASIN-32, but not this compound, also inhibits 3β-hydroxysteroid-Δ24-reductase (DHCR24).[1] This demonstrates that this compound possesses a more focused inhibitory action on EBP, avoiding the downstream enzymes DHCR7 and DHCR24.[1]
Caption: Differential inhibition of the cholesterol biosynthesis pathway by this compound and TASIN-32.
Experimental Protocols
Probe Competition Assay for EC50 Determination:
The EC50 values for target engagement were determined using a probe competition assay. This method involves:
-
Incubation of a cellular lysate or purified enzyme preparation with a known fluorescent or biotinylated probe that binds to the target enzyme (EBP or DHCR7).
-
Addition of increasing concentrations of the competitor compound (this compound or TASIN-32).
-
Measurement of the displacement of the probe, which is inversely proportional to the binding of the competitor.
-
The EC50 value is then calculated as the concentration of the competitor that displaces 50% of the bound probe.
Sterol Tracing by Mass Spectrometry:
To assess the functional consequences of enzyme inhibition, isotopic tracing of sterols is performed.
-
Cells are cultured in the presence of a stable isotope-labeled precursor, such as d7-lanosterol.
-
The cells are then treated with either this compound, TASIN-32, or a vehicle control for a specified period.
-
Lipids are extracted from the cells.
-
The levels of various sterol intermediates are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Accumulation of specific labeled sterols upstream of the inhibited enzyme confirms the target engagement and functional effect of the compound.
Caption: Workflow for assessing inhibitor effects on sterol metabolism.
Conclusion
This compound and TASIN-32 are valuable chemical tools for studying the cholesterol biosynthesis pathway and its role in cancer biology. Their distinct selectivity profiles, with this compound specifically targeting EBP and TASIN-32 exhibiting broader inhibition of DHCR7 and DHCR24, allow for the precise dissection of the roles of these enzymes. For researchers aiming to specifically investigate the consequences of EBP inhibition, this compound is the superior choice due to its high selectivity. Conversely, TASIN-32 can be utilized to probe the effects of simultaneous inhibition of downstream enzymes in the pathway. The provided experimental methodologies offer a framework for replicating and expanding upon these findings.
References
Validating Tasin-30 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Tasin-30, a selective inhibitor of the sterol isomerase Emopamil Binding Protein (EBP). EBP is a key enzyme in the post-squalene cholesterol biosynthesis pathway.[1] this compound's selective inhibition of EBP leads to the depletion of downstream sterols, inducing endoplasmic reticulum (ER) stress and apoptosis, particularly in colorectal cancer cells with truncated Adenomatous Polyposis Coli (APC). This guide details experimental protocols and comparative data for researchers working to confirm the mechanism of action of this compound and similar molecules.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal effective concentration (EC50) of this compound against its primary target, EBP, and a key potential off-target enzyme in the same pathway, 7-dehydrocholesterol (B119134) reductase (DHCR7). This data highlights the selectivity of this compound. For comparison, data for other inhibitors targeting enzymes in the cholesterol biosynthesis pathway would be included here.
| Compound | Primary Target | EC50 (Competition Assay) | Potential Off-Target | EC50 (Competition Assay) | Selectivity (Off-Target/Primary Target) |
| This compound | EBP | 0.097 µM[1] | DHCR7 | 50 µM[1] | ~515-fold |
| TASIN-32 | DHCR7 | Not specified | EBP | Not specified | Not specified |
| AY9944 | DHCR7 | Potent inhibitor[2][3][4] | EBP, DHCR14 | Known off-target effects[2] | Lower |
Experimental Protocols
Two primary methods are employed to validate this compound's target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) to confirm direct binding to EBP, and Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the functional consequence of EBP inhibition on the cellular sterol profile.
Cellular Thermal Shift Assay (CETSA) for EBP Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its intracellular target. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture colorectal cancer cells (e.g., DLD-1) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[5]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath) or by adding a lysis buffer.[6]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[6]
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize the protein concentrations across all samples.
-
Perform Western blotting using a primary antibody specific for EBP to detect the amount of soluble EBP remaining at each temperature. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities for EBP.
-
Plot the normalized band intensities against the temperature to generate melting curves for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
LC-MS Analysis of Cellular Sterol Profiles
This method provides functional validation of EBP inhibition by quantifying the accumulation of the upstream substrate and the depletion of downstream products.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells as described for CETSA.
-
Treat cells with this compound, a comparator compound (e.g., a DHCR7 inhibitor like AY9944), or a vehicle control for a specified duration (e.g., 24-48 hours).
-
-
Lipid Extraction:
-
Sample Preparation and LC-MS Analysis:
-
Reconstitute the dried lipid extracts in a suitable solvent (e.g., 95% methanol).[8]
-
Inject the samples into a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.[7][8]
-
Separate the sterols using a gradient elution program.[8]
-
Detect and quantify the different sterol species using positive electrospray ionization mass spectrometry (ESI-MS) in multiple reaction monitoring (MRM) mode.[7]
-
-
Data Analysis:
-
Identify and quantify the levels of key sterols such as zymosterol (B116435) (EBP substrate) and downstream products like lathosterol (B1674540) and cholesterol.
-
Inhibition of EBP by this compound will lead to a dose-dependent accumulation of zymosterol and a decrease in downstream sterols.
-
Comparison with a DHCR7 inhibitor will show accumulation of 7-dehydrocholesterol, demonstrating the specificity of this compound.
-
Visualizing Pathways and Workflows
Cholesterol Biosynthesis Pathway and Inhibitor Targets
Caption: Cholesterol biosynthesis pathways and the points of inhibition for this compound and AY9944.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Signaling of EBP Inhibition by this compound
Caption: The signaling cascade initiated by this compound-mediated EBP inhibition, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
Mimicking Tasin-1 Effects Through Genetic Knockdown of EBP: A Comparative Guide
A head-to-head comparison of pharmacological inhibition and genetic silencing of Emopamil Binding Protein (EBP) reveals analogous downstream effects, validating EBP as a key therapeutic target in specific cancer types. This guide provides an objective analysis of the two methodologies, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Note: The compound "Tasin-30" referenced in the initial query is not found in the existing scientific literature. It is presumed to be a typographical error, and this guide will focus on Tasin-1, a well-characterized inhibitor of EBP.
Tasin-1 is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3][4] Its mechanism of action involves the inhibition of Emopamil Binding Protein (EBP), a crucial enzyme in the cholesterol biosynthesis pathway.[2][4][5][6] This inhibition leads to cholesterol depletion, subsequently inducing endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[1][7][8] Genetic knockdown of the EBP gene offers a parallel approach to investigate the consequences of EBP loss-of-function, thereby providing a valuable tool to validate the on-target effects of Tasin-1.
Comparative Analysis of Tasin-1 Inhibition and EBP Knockdown
| Feature | Tasin-1 Inhibition | Genetic Knockdown of EBP |
| Mechanism of Action | Pharmacological inhibition of EBP enzyme activity[2][4][6] | Reduction of EBP protein expression via RNA interference (e.g., siRNA, shRNA)[9][10][11] |
| Primary Cellular Effect | Depletion of cellular cholesterol[1][3][8][12] | Suppression of cholesterol biosynthesis[6] |
| Downstream Signaling | Induction of ER stress, ROS production, and JNK-mediated apoptosis[1][7][8] | Inhibition of cell proliferation and self-renewal capacity[9] |
| Cellular Phenotype | Apoptotic cell death, fragmented nuclei, cleaved caspase 3 and PARP[1][3][12] | Decreased cell viability and proliferation[9][13] |
| Selectivity | Selective against cancer cells with truncated APC[1][2][3] | Broadly applicable to any cell line for functional studies |
| Temporal Control | Acute and reversible upon compound withdrawal | Can be transient or stable depending on the method used[11] |
Experimental Data Summary
Table 1: In Vitro Efficacy of Tasin-1 in Colorectal Cancer Cell Lines
| Cell Line | APC Status | Tasin-1 IC50 | Effect on Colony Formation | Reference |
| DLD1 | Truncated | 70 nM | Inhibited | [1][3] |
| HT29 | Truncated | Not specified | Inhibited | [1] |
| HCT116 | Wild-Type | >50 µM | No significant effect | [1][3] |
Table 2: Effects of EBP Knockdown on C266 Mouse Glioma Cells
| Condition | Outcome | Observation | Reference |
| shRNA-mediated EBP knockdown | Proliferation | Significantly reduced compared to non-targeting shRNA control | [9] |
| shRNA-mediated EBP knockdown | Self-renewal | Reduced self-renewal capacity | [9] |
Signaling Pathways and Experimental Workflow
The inhibition of EBP, either by Tasin-1 or genetic knockdown, disrupts the cholesterol biosynthesis pathway, leading to a cascade of cellular events culminating in apoptosis in susceptible cancer cells.
The experimental workflow for comparing Tasin-1 effects with EBP knockdown involves parallel studies on appropriate cell lines.
Detailed Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines: DLD1 (APC truncated) and HCT116 (APC wild-type) human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium (for DLD1) and DMEM (for HCT116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Tasin-1: Dissolve in DMSO to prepare a stock solution.
2. Tasin-1 Treatment
-
Seed cells in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with varying concentrations of Tasin-1 or DMSO (vehicle control).
-
Incubate for 72 hours.
-
Assess cell viability using MTT or CellTiter-Glo assay.
3. EBP Knockdown using siRNA
-
siRNA Design: Design and synthesize siRNAs targeting the human EBP gene. A non-targeting siRNA should be used as a negative control.
-
Transfection:
-
Seed cells in 6-well plates.
-
When cells reach 50-70% confluency, transfect with EBP-targeting siRNA or non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Verification of Knockdown: After 48-72 hours, harvest the cells and verify EBP knockdown efficiency by Western blot analysis.
-
Functional Assays: Perform cell viability, apoptosis, and other relevant assays on the transfected cells.
4. Western Blot Analysis
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against EBP, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Cholesterol Measurement
-
After treatment or transfection, wash cells with PBS.
-
Extract lipids using a chloroform:isopropanol:NP-40 (7:11:0.1) solution.
-
Dry the lipid extracts and dissolve in the assay buffer provided with a cholesterol quantification kit.
-
Measure cholesterol levels according to the manufacturer's instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. apexbt.com [apexbt.com]
- 4. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural enzymology of cholesterol biosynthesis and storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TASIN Selectively Targets Colon Cancer Cells Expressing Truncated APC - BioSpace [biospace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene knockdown - Wikipedia [en.wikipedia.org]
- 12. TASIN-1 | APC | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
Tasin-30 Demonstrates Selective Efficacy in APC Mutant Colorectal Cancer Cell Lines
Tasin-30, a derivative of the parent compound TASIN-1 (Truncated APC-Selective Inhibitor), exhibits potent and selective cytotoxic activity against colorectal cancer (CRC) cell lines harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. This selectivity stems from the compound's ability to inhibit the cholesterol biosynthesis pathway, a dependency that is heightened in APC-mutant cells.
Tasin compounds function by targeting Emopamil Binding Protein (EBP), a key enzyme in the post-squalene cholesterol biosynthetic pathway.[1] Inhibition of EBP by this compound leads to a depletion of downstream sterols, which is selectively toxic to colorectal cancer cells with APC mutations.[1] This is because these cells are less efficient at scavenging cholesterol from external sources, making them more reliant on de novo synthesis.[1] The resulting cholesterol depletion induces endoplasmic reticulum (ER) stress, activates the pro-apoptotic JNK pathway, and ultimately leads to programmed cell death (apoptosis).[2][3][4]
Comparative Efficacy of Tasin Compounds
| Compound | Cell Line | APC Status | IC50 Value | Reference |
| TASIN-1 | DLD-1 | Truncated (p.Ser1417fs) | 70 nM | [5] |
| TASIN-1 | HCT116 | Wild-Type | > 50 μM | [5] |
| TASIN-1 | HT29 | Truncated (p.Arg853*) | Potent Activity | [7] |
| Tasin Analogs (e.g., 47, 49) | DLD-1 | Truncated (p.Ser1417fs) | 30 pM, 600 pM | [7] |
Note: The table includes data on TASIN-1 and its analogs to illustrate the principle of selective efficacy. Specific IC50 values for this compound across a diverse panel of APC mutant cell lines require further dedicated studies.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in studies investigating Tasin compounds.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate colorectal cancer cells (e.g., DLD-1, HT29, HCT116) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 μM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Apoptosis and Pathway Activation
-
Cell Treatment and Lysis: Treat cells with this compound at a specific concentration (e.g., 2.5 μM) for various time points (e.g., 24, 48, 72 hours).[8] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, phospho-JNK, total JNK, CHOP, GRP78, phospho-AKT, total AKT).[4][8]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound signaling pathway in APC mutant colorectal cancer cells.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. TASIN Selectively Targets Colon Cancer Cells Expressing Truncated APC - BioSpace [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Tasin-30: A Selective Inhibitor of EBP with Minimal Cross-Reactivity to DHCR7 and DHCR24
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective activity of Tasin-30, a potent inhibitor of the sterol isomerase EBP, against the cholesterol biosynthesis enzymes DHCR7 and DHCR24. Experimental data underscores this compound's high selectivity, a crucial attribute for targeted therapeutic development.
This compound is a small molecule inhibitor that has garnered significant interest for its selective cytotoxicity towards colorectal cancer cells harboring mutations in the Adenomatous Polyposis Coli (APC) gene. Its primary mechanism of action is the inhibition of the emopamil (B1663351) binding protein (EBP), a sterol isomerase essential for cholesterol biosynthesis. However, the development of targeted therapies necessitates a thorough understanding of a compound's off-target effects. This guide focuses on the cross-reactivity of this compound with two other key enzymes in the cholesterol biosynthesis pathway: 7-dehydrocholesterol (B119134) reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24).
Quantitative Comparison of Inhibitory Activity
Experimental evidence demonstrates that this compound is remarkably selective for EBP, with significantly lower to negligible activity against DHCR7 and DHCR24. This selectivity is a critical feature, as off-target inhibition of these enzymes could lead to unintended side effects. The following table summarizes the available quantitative data on the inhibitory potency of this compound against its primary target and the two off-targets.
| Target Enzyme | Compound | EC50 (Competition Assay) | Inhibition Observed (Isotopic Sterol Tracing) |
| EBP | This compound | 97 nM | Yes |
| DHCR7 | This compound | > 50 µM [1] | No [1] |
| DHCR24 | This compound | Not Reported | No [1] |
Table 1: Comparative inhibitory activity of this compound. The EC50 value represents the concentration of the compound that displaces 50% of a specific probe from the target enzyme in a competition assay. Isotopic sterol tracing provides a functional readout of enzyme inhibition within a cellular context.
The data clearly indicates that this compound's affinity for DHCR7 is several orders of magnitude lower than for its intended target, EBP. While a specific EC50 value for DHCR24 is not available, isotopic sterol tracing experiments have shown that this compound does not inhibit its activity at concentrations that effectively block EBP.[1] In contrast, other Tasin analogs, such as TASIN-32, have been shown to inhibit both DHCR7 and DHCR24.[1]
Experimental Protocols
The selectivity of this compound was determined using two primary experimental approaches: photo-affinity probe-based competition assays and isotopic sterol tracing with mass spectrometry.
Photo-affinity Probe-Based Competition Assay
This method is employed to determine the binding affinity of a compound to its target protein.
Principle: A photo-affinity probe, a modified version of the inhibitor with a photoreactive group and a tag (e.g., biotin), is used. Upon exposure to UV light, the probe covalently binds to its target protein. In a competition experiment, increasing concentrations of the test compound (this compound) are added to the cell lysate before the addition of the probe. If the test compound binds to the same site as the probe, it will compete for binding, resulting in a decreased signal from the tagged probe.
General Protocol:
-
Cell Lysis: Cells expressing the target proteins (EBP, DHCR7) are lysed to release the cellular proteins.
-
Competition: The cell lysate is incubated with varying concentrations of this compound.
-
Probe Addition: A photo-affinity probe derived from a Tasin analog is added to the lysate.
-
UV Cross-linking: The mixture is exposed to UV light to induce covalent binding of the probe to its target proteins.
-
Enrichment: The tagged proteins are enriched using affinity purification (e.g., streptavidin beads for a biotinylated probe).
-
Detection and Quantification: The amount of probe-bound protein is quantified using techniques like SDS-PAGE and western blotting or mass spectrometry. The EC50 value is then calculated based on the concentration-dependent decrease in the probe signal.
Isotopic Sterol Tracing with Mass Spectrometry
This cellular assay provides a functional readout of enzyme activity by tracking the conversion of isotopically labeled substrates into products.
Principle: Cells are treated with a stable isotope-labeled precursor of the cholesterol biosynthesis pathway (e.g., deuterated lanosterol). The activity of enzymes downstream of the precursor is assessed by measuring the levels of the corresponding isotopically labeled sterol intermediates and products using liquid chromatography-mass spectrometry (LC-MS). Inhibition of a specific enzyme leads to the accumulation of its substrate and a decrease in its product.
General Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with different concentrations of this compound.
-
Isotopic Labeling: An isotopically labeled sterol precursor (e.g., d7-lanosterol) is added to the cell culture medium.
-
Lipid Extraction: After a defined incubation period, lipids are extracted from the cells.
-
LC-MS Analysis: The extracted lipids are analyzed by LC-MS to separate and quantify the different sterol species based on their mass-to-charge ratio.
-
Data Analysis: The levels of the isotopically labeled substrate and product of the enzyme of interest are measured. A lack of product formation and an accumulation of the substrate indicate enzyme inhibition. For DHCR24, the levels of its substrate, zymostenol, were monitored. For DHCR7, the accumulation of its substrate, 7-dehydrocholesterol, was measured.
Visualizing the Pathway and Experimental Workflow
To better illustrate the context of this comparison, the following diagrams were generated using the DOT language.
Figure 1: Simplified cholesterol biosynthesis pathway highlighting the positions of EBP, DHCR7, and DHCR24, and the specific inhibitory action of this compound on EBP.
References
Tasin-30 vs. Standard Chemotherapy: A Comparative Analysis for Colon Cancer Treatment
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel targeted therapy, Tasin-30, against standard chemotherapy regimens for colon cancer. This analysis is supported by available preclinical experimental data.
This compound, a derivative of the small molecule TASIN-1 (Truncated APC-Selective Inhibitor), represents a targeted therapeutic approach for a significant subset of colorectal cancers (CRCs). Its mechanism is distinct from traditional cytotoxic chemotherapies, offering selective lethality to cancer cells harboring mutations in the Adenomatous Polyposis Coli (APC) gene. Standard chemotherapy regimens, such as FOLFOX and FOLFIRI, remain the cornerstone of CRC treatment, employing a combination of cytotoxic agents to target rapidly dividing cells. This guide will compare the preclinical performance of Tasin-1 (as a proxy for this compound, given the available data) with these standard-of-care chemotherapies.
Mechanism of Action
This compound: Tasin compounds, including Tasin-1, induce apoptosis in colon cancer cells with truncated APC protein by inhibiting cholesterol biosynthesis.[1][2] Specifically, TASIN-1 has been shown to target the enzyme Emopamil Binding Protein (EBP).[1] This inhibition leads to cholesterol depletion, which in turn triggers endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and activation of the JNK signaling pathway, ultimately resulting in programmed cell death.[3] A key feature of Tasin is its selective toxicity towards APC-mutant cells, sparing cells with wild-type APC.[1][2]
Standard Chemotherapy: Standard chemotherapy regimens for colon cancer typically involve a combination of drugs with different mechanisms of action:
-
5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.[4]
-
Oxaliplatin (B1677828): A platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription and inducing apoptosis.[5]
-
Irinotecan: A topoisomerase I inhibitor that leads to DNA strand breaks and cell death.
These agents are not selective for cancer cells and affect all rapidly dividing cells, leading to the common side effects associated with chemotherapy.
Quantitative Data Presentation
The following tables summarize the available preclinical data for Tasin-1 and standard chemotherapy agents. It is important to note that the data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | APC Status | IC50 | Citation(s) |
| TASIN-1 | DLD-1 | Truncated | 70 nM | [2] |
| TASIN-1 Analogues | DLD-1 | Truncated | 0.03–3.0 nM | [2] |
| 5-Fluorouracil | DLD-1 | Truncated | ~214.3 μM | [4] |
| Oxaliplatin | HT-29 | Truncated | 11.5 ± 0.1 μmol/L | [6] |
| Oxaliplatin-resistant | HT-29 | Truncated | 74.4 ± 1.3 μmol/L | [6] |
| Oxaliplatin | SW480 | Truncated | - | [7] |
| Oxaliplatin-resistant | SW480 | Truncated | 11.2-fold higher than parental | [7] |
Table 2: In Vivo Efficacy (Xenograft Models)
| Treatment | Cancer Model | Efficacy | Citation(s) |
| TASIN-1 | DLD-1 & HT29 Xenografts | Reduced tumor volume by 40%-60% | [2] |
| TASIN-1 | Genetically engineered CRC mouse model (APC mutant) | Greatly reduced tumor burden | [1] |
| FOLFOX | CT-26 Xenograft | Tumor inhibition rate of ~76% with A. muciniphila | [8] |
| FOLFOXIRI | Metastatic CRC patients | Median Progression-Free Survival: 12.4 months | [9] |
| FOLFOX | Metastatic CRC patients | Median Progression-Free Survival: 9.3 months | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Colon cancer cells (e.g., DLD-1, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (Tasin-1 or standard chemotherapy agents) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using a suitable software (e.g., GraphPad Prism).[10]
In Vivo Xenograft Study
-
Cell Implantation: A suspension of human colon cancer cells (e.g., DLD-1, HT-29) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., Tasin-1 administered intraperitoneally) or standard chemotherapy (e.g., FOLFOX administered intraperitoneally), while the control group receives a vehicle.[5]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[5]
Discussion and Future Directions
The available preclinical data suggests that this compound and its analogs hold promise as a targeted therapy for APC-mutant colorectal cancer. The high potency and selectivity of these compounds in vitro are encouraging. However, a direct comparison with standard chemotherapy in the same experimental settings is crucial to accurately assess its relative efficacy.
The in vivo data, while positive for Tasin-1, lacks a head-to-head comparison with a standard-of-care regimen like FOLFOX in the same study. The tumor growth inhibition of 40-60% observed with Tasin-1 is significant, but it is difficult to directly compare this to the efficacy of FOLFOX reported in different models and under different conditions.
Future research should focus on conducting direct comparative studies of this compound against standard chemotherapy regimens in a panel of APC-mutant colon cancer cell lines and in multiple preclinical xenograft and patient-derived xenograft (PDX) models. Such studies will provide a clearer understanding of the therapeutic potential of this compound and its positioning relative to current standards of care. Furthermore, exploring combinations of this compound with standard chemotherapy or other targeted agents could reveal synergistic effects and provide new avenues for improving patient outcomes in this challenging disease.
References
- 1. cusabio.com [cusabio.com]
- 2. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIM29 Reverses Oxaliplatin Resistance of P53 Mutant Colon Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scutellarin resensitizes oxaliplatin-resistant colorectal cancer cells to oxaliplatin treatment through inhibition of PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
The Synergistic Potential of Tasin-1 with Other Anticancer Drugs: A Review of Preclinical Evidence
For Immediate Release
Recent advancements in targeted cancer therapy have highlighted the promise of genotype-specific drugs. Tasin-1, a selective inhibitor of truncated adenomatous polyposis coli (APC), has emerged as a promising agent for the treatment of colorectal cancer (CRC) harboring APC mutations. While preclinical studies have robustly demonstrated its single-agent efficacy, the exploration of its synergistic effects with other anticancer drugs remains a critical area of ongoing research. This guide provides a comprehensive overview of the current landscape of Tasin-1 combination therapies, drawing from available preclinical data.
Tasin-1: A Targeted Approach for APC-Mutant Colorectal Cancer
Tasin-1 selectively induces apoptosis in CRC cells with truncating APC mutations, a genetic hallmark of many colorectal tumors.[1] Its mechanism of action involves the inhibition of cholesterol biosynthesis, which leads to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, programmed cell death.[1] This targeted approach spares healthy cells with wild-type APC, suggesting a favorable safety profile.[1]
Exploring Synergistic Combinations: A Gap in Current Research
Despite the strong preclinical rationale for combining Tasin-1 with other anticancer agents, a comprehensive search of the current scientific literature reveals a notable absence of published studies detailing its synergistic effects. While the potential for combination therapies is acknowledged as a logical next step in the clinical development of Tasin-1, experimental data from in vitro or in vivo studies demonstrating synergy with conventional chemotherapies or other targeted agents is not yet available.
The following sections outline the hypothetical rationale for potential combination strategies, which warrant future investigation.
Potential Combination Strategies and Underlying Rationale
Tasin-1 and Conventional Chemotherapy (e.g., Oxaliplatin, 5-Fluorouracil)
Rationale: Standard-of-care chemotherapies for CRC, such as FOLFOX (a combination of folinic acid, 5-fluorouracil, and oxaliplatin), induce DNA damage and inhibit cell division through different mechanisms than Tasin-1. Combining Tasin-1 with these agents could potentially lead to a multi-pronged attack on cancer cells, preventing the development of resistance and enhancing overall tumor cell killing.
Hypothesized Signaling Pathway Interaction:
References
Safety Operating Guide
Personal protective equipment for handling Tasin-30
Note on Nomenclature: The compound "Tasin-30" was not identified in available chemical and research databases. This guide pertains to Tasin-1 , a well-documented research compound whose name closely resembles the query. It is presumed that "this compound" was a typographical error. Tasin-1 is a selective inhibitor of truncated Adenomatous Polyposis Coli (APC), primarily used in colorectal cancer research.
This document provides immediate, essential safety protocols, operational guidance, and disposal considerations for laboratory professionals handling Tasin-1. Adherence to these procedures is critical for ensuring personnel safety and experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
Proper handling of Tasin-1, a potent research chemical, requires strict adherence to safety protocols to minimize exposure risk. The following table summarizes the required personal protective equipment and handling guidelines based on available safety data sheets.
| Area of Protection | Equipment/Procedure | Purpose & Notes |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or contact with the solid compound. |
| Skin and Body | Laboratory coat | To prevent contamination of personal clothing. Ensure it is fully buttoned. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of the compound, especially if handling the powdered form which can become airborne. |
| General Hygiene | Wash hands thoroughly after handling | Prevents accidental ingestion or transfer of the chemical. Do not eat, drink, or smoke in the laboratory area. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Tasin-1 as a solid powder should be stored at -20°C for long-term stability.[1][2]
-
Solutions of Tasin-1 in solvents like DMSO can be stored at -80°C for up to six months.[3]
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation.
-
Tasin-1 is soluble in DMSO, with a solubility of up to 55 mg/mL.[4] For a typical 10 mM stock solution, dissolve 3.52 mg of Tasin-1 (Molecular Weight: 352.49 g/mol ) in 1 mL of DMSO.[1][2]
-
Ensure the compound is fully dissolved by vortexing or sonication if necessary.
Experimental Protocols
In Vitro Cell Viability Assay Protocol
This protocol outlines a representative experiment to assess the effect of Tasin-1 on the viability of colorectal cancer cell lines.
-
Cell Seeding:
-
Culture human colorectal cancer cells (e.g., DLD1, which has a truncated APC) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Tasin-1 stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM).
-
Include a vehicle control (DMSO-treated) and a positive control for cell death if applicable.
-
Remove the old media from the cells and add 100 µL of the media containing the different Tasin-1 concentrations.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Viability Assessment:
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For an MTT assay, add 10 µL of MTT reagent to each well, incubate for 4 hours, then add 100 µL of solubilization solution.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Disposal Plan
-
Chemical Waste: All materials contaminated with Tasin-1, including pipette tips, tubes, gloves, and culture media, must be disposed of as chemical waste.
-
Containers: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of Tasin-1 down the drain or in regular trash.
Visualizations
Signaling Pathway of Tasin-1
The diagram below illustrates the mechanism of action for Tasin-1. By inhibiting the Emopamil binding protein (EBP), Tasin-1 disrupts the cholesterol biosynthesis pathway.[6] This leads to a depletion of cellular cholesterol, which in turn induces endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[5][7] This cascade activates the JNK signaling pathway, ultimately leading to programmed cell death (apoptosis) in cancer cells with truncated APC.[5]
Caption: Mechanism of Tasin-1 induced apoptosis.
Experimental Workflow Diagram
The following diagram provides a step-by-step visual guide for the in vitro cell viability assay described above.
Caption: Workflow for an in vitro cell viability assay.
References
- 1. raybiotech.com [raybiotech.com]
- 2. caymanchem.com [caymanchem.com]
- 3. TASIN-1 Hydrochloride | inhibitor/agonist | CAS 1678515-13-3 | Buy TASIN-1 Hydrochloride from Supplier InvivoChem [invivochem.com]
- 4. TASIN-1 | APC | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
